Tinoridine's mechanism extends beyond traditional NSAID activity. Recent research identifies it as a novel ferroptosis inhibitor [1] [2]. Ferroptosis is an iron-dependent form of programmed cell death characterized by lipid peroxidation, and it plays a critical role in diseases like IVDD [1] [3] [2].
The diagram below illustrates the signaling pathway through which this compound inhibits ferroptosis.
This compound inhibits ferroptosis by activating the Nrf2/GPX4 pathway, a mechanism confirmed by genetic knockdown.
Here are the detailed methodologies from key experiments cited in the search results.
This protocol tests this compound's ability to protect nucleus pulposus (NP) cells from induced ferroptosis.
This protocol evaluates the therapeutic effect of this compound in a live animal model of disc degeneration.
This protocol characterizes the metabolic profile of this compound.
The tables below consolidate key quantitative findings from research.
Table 2: In Vitro & In Vivo Pharmacological Data
| Model/System | Finding/Effect | Dosage/Concentration | Citation |
|---|---|---|---|
| Rat Liver Microsomes | Inhibited lipid peroxidation | 10-100 µM | [5] |
| Rat Liver Lysosomes | Inhibited acid phosphatase release | 1, 10, 100 µM | [5] |
| In Vivo (Rat) | Inhibited CCl4-induced hepatotoxicity | 100 mg/kg (oral) | [5] |
| In Vivo (Rat) | Protected liver & kidney lysosome stability | 100 mg/kg (intraperitoneal) | [5] |
Table 3: Acute Toxicological Data (LD₅₀)
| Route of Exposure | Species | LD₅₀ | Citation |
|---|---|---|---|
| Oral | Rat | >10,200 mg/kg | [5] |
| Intraperitoneal | Rat | 1,250 mg/kg | [5] |
| Oral | Mouse | 5,400 mg/kg | [5] |
| Intraperitoneal | Mouse | 1,600 mg/kg | [5] |
Understanding the metabolism of a drug is crucial for its development. A study identified 11 metabolites of this compound in rat urine, including hydroxyl, dealkylated, acetylated, and glucuronide metabolites [4]. The same study used in silico toxicological screening and proposed that two of these metabolites might show a certain degree of lung or liver toxicity [4].
This compound represents a compelling case of drug repurposing, where an existing drug is found to have a novel, therapeutically valuable mechanism [1] [2]. Its potential to treat IVDD by targeting ferroptosis addresses a significant unmet medical need.
For researchers, the key future directions include:
This table summarizes the core chemical and pharmacological data for Tinoridine.
| Property | Description |
|---|---|
| Drug Type | Small molecule drug [1] [2] |
| Chemical Formula | C17H20N2O2S [3] [1] |
| Molecular Weight | 316.42 g/mol [3] [1] |
| CAS Number | 24237-54-5 (this compound); 25913-34-2 (this compound hydrochloride) [3] [2] |
| Chemical Aliases | ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate [3] |
| IUPAC Name | ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate [1] |
| Mechanism of Action | COX-2 inhibitor; also exhibits free radical scavenging, inhibition of leukocyte migration, and lysosomal membrane stabilization [3] [4] |
| Primary Biological Targets | • Cyclooxygenase-2 (COX-2) [3] [5] [4] • Cytochrome P450 2D6 (CYP2D6); IC50: 0.0098 µM [3] | | Key Activities | Anti-inflammatory, anti-allergic, anticoagulant, and analgesic [3] [2] [4] | | Highest R&D Phase | Approved (in Japan for pain and inflammation) [2] |
This compound's anti-inflammatory and analgesic effects work through a multi-target mechanism. The following diagram maps its primary actions on the inflammatory process.
This compound's multi-target anti-inflammatory mechanism.
The diagram shows that this compound's effects are not limited to a single pathway. The key mechanisms include:
This table summarizes the available experimental and clinical development data.
| Aspect | Details |
|---|---|
| In Vitro Potency | Potent inhibitor of human CYP2D6 with an IC50 of 0.0098 µM (9.8 nM) [3]. |
| In Vivo Models | Classic carrageenan-induced paw edema model (for inflammation); ovalbumin-induced asthma model [6]. |
| Pharmacokinetic Data | Information on absorption, distribution, metabolism, and excretion is currently "Not Available" in scientific literature [1]. |
| Clinical Status | Approved in Japan for pain and inflammation (as of 1998) [2]. Status in other regions is "Investigational" [1]. |
| Dosage Form | Capsule (50 mg) for oral use [1]. |
Tinoridine is an orally active non-steroidal anti-inflammatory agent (NSAIA) that functions through multiple pathways [1]:
The diagram below illustrates the multi-pathway anti-inflammatory mechanism of this compound based on current research.
This compound's anti-inflammatory mechanism involves both COX inhibition and hydroxyl radical scavenging.
The table below summarizes the quantitative findings from the search results related to this compound's effects.
| Parameter / Assay | Reported Result / Effect | Experimental Model / Context |
|---|---|---|
| Free Radical Scavenging | Reduction of DPPH radical in a ~1:2 molar ratio [2] | In vitro chemical assay |
| Lipid Peroxidation Inhibition | Inhibition of microsomal lipid peroxidation [2] | Rat liver microsomes (Xanthine/XO + ADP/Fe²⁺ system) |
| Hepatoprotective Dose | 100 mg/kg (oral) [1] | In vivo rat model (CCl₄-induced hepatotoxicity) |
| In Vitro Activity | 10-100 μM (effect on lysosome stability) [1] | Rat liver and kidney lysosomes |
| Chemical Formula | C₁₇H₂₀N₂O₂S [3] | Molecular structure data |
The search results provide details on some of the key experimental methods used to study this compound.
A foundational study used the following system to induce lipid peroxidation via hydroxyl radicals [2]:
The following diagram outlines the experimental workflow for assessing this compound's hydroxyl radical scavenging and anti-peroxidative effects, as described in the research.
Workflow for evaluating this compound's radical scavenging activity in vitro.
This compound is currently classified as an investigational drug [3]. The search results indicate one clinical trial (NCT01224756) was investigating its efficacy in treating pain and inflammation in adults, but no results or status are provided [3].
It is important to note that while the search results confirm this compound's hydroxyl radical scavenging action, its exact molecular mechanism of action is listed as "Not Available" in drug databases [3]. The available data is primarily from older, non-clinical studies.
Tinoridine is a non-steroidal anti-inflammatory drug (NSAID) with a documented ability to scavenge free radicals, particularly the hydroxyl radical (·OH). Its primary action is inhibiting lipid peroxidation, a process central to oxidative cell damage [1] [2].
The diagram below illustrates the core mechanism of this compound's free radical scavenging activity.
This compound scavenges hydroxyl radicals to inhibit lipid peroxidation.
The foundational evidence for this compound's activity comes from a 1986 study. The table below summarizes the key experimental findings [1] [2].
| Experimental Model/Assay | Key Finding | Quantitative Result / Significance |
|---|---|---|
| DPPH Radical Assay | Direct free radical scavenging ability | Reduced DPPH in a ~1:2 molar ratio (this compound:DPPH) |
| X/XO-induced Microsomal LPO | Inhibition of lipid peroxidation | Significant inhibition; oxidation of this compound observed via fluorescence |
| H₂O₂-Fe²⁺ (Fenton) System | Direct ·OH scavenging | This compound was oxidized by the system |
| Cytochrome c Reduction Assay | Specificity for ·OH over O₂·⁻ | Did not affect superoxide-mediated cytochrome c reduction |
For researchers seeking to replicate or build upon these findings, here are the detailed methodologies from the seminal study.
While the direct effect of this compound on ferroptosis has not been studied, its known mechanisms align closely with this modern cell death concept. The table below compares this compound's historical profile with contemporary ferroptosis hallmarks [3] [4] [5].
| Feature | This compound (Historic Profile) | Ferroptosis (Modern Concept) |
|---|---|---|
| Core Process | Inhibits lipid peroxidation [1] [2] | Driven by iron-dependent lipid peroxidation [3] [4] |
| Key Radical | Scavenges Hydroxyl Radical (·OH) [1] [2] | ·OH from Fenton reaction is a key initiator [3] [5] |
| Iron Role | Oxidation enhanced by Fe²⁺ [1] | Iron accumulation is a defining driver [3] [4] |
| Enzyme Link | Not directly linked to GPX4 | Centrally involves inactivation of GPX4 antioxidant enzyme [3] [4] |
The diagram below maps this compound's action onto the core pathway of ferroptosis, highlighting its potential mechanistic overlap.
This compound's ·OH scavenging may protect against ferroptosis-driven cell death.
This compound is a well-established hydroxyl radical scavenger and inhibitor of lipid peroxidation. Its detailed mechanistic profile offers a valuable, though historically isolated, data point.
For modern drug development, the most promising direction is to investigate this compound and its derivatives specifically within the context of ferroptosis. Key research questions include:
Tinoridine (C₁₇H₂₀N₂O₂S), also known commercially as Y-3642, is a thiophene-based derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) with demonstrated anti-inflammatory and analgesic properties. First developed decades ago, this compound has recently garnered renewed scientific interest due to its multifaceted mechanism of action that extends beyond traditional COX inhibition to include potent antioxidant effects and newly discovered ferroptosis inhibition capabilities. The compound features a tetrahydrothienopyridine core structure with benzyl and carbethoxy substituents, which contributes to its unique pharmacological profile [1] [2]. Unlike conventional NSAIDs that primarily target cyclooxygenase enzymes, this compound exhibits a broad-spectrum anti-inflammatory activity through multiple complementary pathways, making it a compelling subject for drug development research and potential therapeutic repurposing.
The molecular weight of this compound base is 316.42 g/mol, while its hydrochloride salt form (CAS: 25913-34-2) has a molecular weight of 352.88 g/mol. The compound is characterized by light yellow to yellow appearance in solid form and demonstrates solubility in DMSO (up to 125 mg/mL) and ethanol (2 mg/mL), but is insoluble in water [1] [3]. These physicochemical properties are relevant for formulation development and experimental design in research settings. Recent studies have revealed unexpected mechanisms of action that position this compound as a promising candidate for addressing inflammatory conditions that have proven resistant to conventional NSAID therapy, particularly in the context of oxidative stress-mediated pathologies.
This compound exhibits a multimodal mechanism of action that encompasses both classical NSAID pathways and unique antioxidant effects. The table below systematically categorizes its primary molecular targets and associated functional outcomes:
Table 1: Traditional Anti-inflammatory Mechanisms of this compound
| Mechanistic Category | Molecular Target/Activity | Functional Outcome |
|---|---|---|
| Enzyme Inhibition | Cyclooxygenase (COX) inhibition | Reduced prostaglandin synthesis |
| Oxidative Stress Modulation | Hydroxyl radical (·OH) scavenging | Protection against oxidative damage |
| Oxidative Stress Modulation | Lipid peroxidation inhibition | Membrane stabilization |
| Cellular Process Regulation | Leukocyte migration inhibition | Reduced inflammatory infiltration |
| Cellular Process Regulation | Lysosomal membrane stabilization | Prevention of inflammatory enzyme release |
| Immune Response Modulation | Cytokine activity modulation | Attenuation of inflammatory signaling |
The COX inhibitory activity represents this compound's canonical NSAID mechanism, whereby it reduces the biosynthesis of prostaglandins - key lipid mediators of inflammation, pain, and fever [4]. This shared mechanism with traditional NSAIDs provides this compound with conventional anti-inflammatory and analgesic properties. However, this compound's free radical scavenging capability significantly expands its therapeutic potential beyond typical COX inhibitors. Research demonstrates that this compound specifically targets hydroxyl radicals (·OH), one of the most reactive oxygen species, through a process that involves the oxidation of this compound itself as measured by fluorescence of its oxidation products [5] [6]. This direct antioxidant activity occurs at an approximate 1:2 molar ratio against stable free radicals like diphenyl-p-picryl-hydrazyl, confirming potent electron-donating capacity.
This compound further modulates inflammatory processes at the cellular level by inhibiting leukocyte migration to inflamed tissues, thereby reducing the local concentration of inflammatory cells and their destructive enzymes [4]. The compound's stabilizing effect on lysosomal membranes prevents the release of proteolytic enzymes that would otherwise exacerbate tissue damage and inflammation propagation [7]. This membrane-stabilizing property extends to protection against ascorbic acid-induced lipid peroxidation in rat liver mitochondria, demonstrating broad activity against peroxidative damage to cellular membranes [6]. These complementary mechanisms collectively contribute to this compound's comprehensive anti-inflammatory profile, positioning it as a multifaceted therapeutic agent with potential advantages over more narrowly-targeted anti-inflammatory compounds.
Recent groundbreaking research has uncovered a previously unrecognized mechanism of this compound action: inhibition of ferroptosis, a novel iron-dependent form of programmed cell death distinct from apoptosis, necrosis, and autophagy. This discovery emerged from a 2024 study that screened an NSAID library for potential applications in intervertebral disc degeneration (IVDD) therapy [8]. The investigation revealed that this compound exerts potent cytoprotective effects on nucleus pulposus cells by activating the Nrf2/GPX4 antioxidant pathway, representing a significant expansion of its therapeutic potential beyond conventional inflammatory conditions.
The visualization below illustrates this compound's role in regulating the ferroptosis pathway:
This compound's activation of the Nrf2 transcription factor initiates a coordinated antioxidant response that directly counteracts the ferroptosis execution pathway. Ferroptosis occurs through an iron-catalyzed cascade of lipid peroxidation, either through non-enzymatic means like Fenton reactions or enzymatic pathways involving lipoxygenases [8]. The canonical pathway involves deactivation of GPX4, the principal protective mechanism for biomembranes against peroxidation damage, while the noncanonical pathway increases the labile iron pool. This compound counteracts both pathways by upregulating GPX4 expression through Nrf2 activation while simultaneously suppressing ACSL4 expression, a key enzyme in pro-ferroptotic lipid metabolism.
This newly identified mechanism has profound therapeutic implications, particularly for conditions driven by oxidative stress and iron dysregulation. In experimental models of intervertebral disc degeneration, this compound administration preserved extracellular matrix composition by reducing collagen II degradation and maintaining proteoglycan content through ferroptosis inhibition [8]. The Nrf2 pathway transactivates multiple antioxidant genes including metallothionein 1G, heme oxygenase 1 (HO-1) and SLC7A11, creating a comprehensive cellular defense network against peroxidative damage. This mechanism represents a significant departure from this compound's traditional NSAID classification and suggests potential applications in various degenerative conditions characterized by ferroptotic cell death.
Comprehensive evaluation of this compound's efficacy across multiple experimental models provides robust quantitative evidence supporting its anti-inflammatory and anti-ferroptotic properties. The table below summarizes key findings from recent studies:
Table 2: Experimental Efficacy Data for this compound
| Experimental Model | Dosage/Concentration | Key Results | Reference |
|---|---|---|---|
| TBHP-induced IVDD (in vitro) | 10-100 μM | Restored GPX4 expression; Reduced lipid peroxidation; ↓ ECM degradation | [8] |
| Rat IVDD model (in vivo) | 5 mg/kg (daily) | Significant protection against disc degeneration; Preserved disc structure | [8] |
| CCL₄ hepatotoxicity (in vivo) | 100 mg/kg (oral) | Inhibited serum transaminase increases; Preserved cytochrome P-450 activity | [1] |
| Lysosomal enzyme release (in vitro) | 1-100 μM | Inhibited acid phosphatase release; Concentration-dependent effect | [1] |
| Xanthine/xanthine oxidase lipid peroxidation | Not specified | Significant inhibition of ·OH-induced lipid peroxidation | [5] [6] |
In the groundbreaking 2024 study on intervertebral disc degeneration, researchers demonstrated that this compound effectively counteracted TBHP-induced oxidative damage in primary rat nucleus pulposus cells. Treatment with this compound resulted in dose-dependent restoration of GPX4 levels and significantly reduced markers of lipid peroxidation, confirming its anti-ferroptotic activity at concentrations ranging from 10-100 μM [8]. This cellular protection translated to preservation of extracellular matrix integrity, with maintained collagen II and proteoglycan content - essential components for disc health and function. The consistency of response across this concentration range suggests a robust therapeutic window for this compound's effects on ferroptosis pathway modulation.
In vivo validation using a rat IVDD model revealed that daily administration of 5 mg/kg this compound provided substantial protection against disc degeneration progression [8]. Earlier investigations of this compound's hepatoprotective effects demonstrated that a single 100 mg/kg oral dose effectively inhibited CCl₄-induced increases in serum glutamic-oxaloacetic transaminase and glutamic-pyruvic transaminase levels while preserving hepatic cytochrome P-450 and glucose-6-phosphatase activities [1]. In lysosomal stability assays, this compound concentrations as low as 1 μM significantly inhibited spontaneous acid phosphatase release from liver lysosomes, with effects intensifying at higher concentrations up to 100 μM [1]. These collective findings across diverse experimental systems provide compelling evidence for this compound's bioactivity at varying dosage ranges, supporting its potential therapeutic utility in multiple oxidative stress-related pathologies.
The protocol for evaluating this compound's anti-ferroptotic activity involves primary nucleus pulposus cell culture isolated from rat intervertebral discs. Cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [8]. To induce ferroptosis, cells are treated with tert-butyl hydroperoxide (TBHP) at 50 μM for 24 hours to establish the oxidative stress model. This compound is applied at varying concentrations (typically 10-100 μM) concurrently with TBHP exposure. Assessment of anti-ferroptotic effects includes:
This comprehensive approach allows researchers to quantify this compound's effects on key regulatory nodes in the ferroptosis pathway while correlating molecular changes with functional cellular outcomes.
The animal model for evaluating this compound's therapeutic potential in IVDD involves surgical induction of disc degeneration in Sprague-Dawley rats (typically 250-300g body weight) [8]. The procedure includes:
Evaluation endpoints include histological analysis through safranin O-fast green staining to assess proteoglycan content, Pfirrmann grading for disc degeneration severity, and immunohistochemical staining for GPX4, Nrf2, and collagen II expression. This protocol establishes a robust system for quantifying this compound's efficacy in preventing structural deterioration in degenerative disc disease.
To investigate this compound's interaction with the Nrf2 pathway components, researchers employ computational docking studies using software such as AutoDock Vina [8]. The protocol includes:
This methodology provides insights into the structural basis for this compound's activation of the Nrf2 pathway and helps establish structure-activity relationships for future compound optimization.
This compound represents a unique multifunctional therapeutic agent with a mechanism of action that spans traditional NSAID activity, potent antioxidant effects, and novel ferroptosis inhibition. The recent discovery of its activation of the Nrf2/GPX4 pathway unveils potential applications in degenerative conditions characterized by oxidative stress and iron-dependent cell death, particularly intervertebral disc degeneration [8]. Its well-established safety profile in earlier clinical use, combined with these newly recognized mechanisms, positions this compound as a promising candidate for drug repurposing initiatives.
| Mechanism | Experimental Model / Assay | Key Findings / Quantitative Outcomes |
|---|---|---|
| Hydroxyl Radical (·OH) Scavenging | Xanthine-Xanthine oxidase system (generates ·OH) with rat liver microsomes [1] [2] | Inhibited lipid peroxidation induced by the ·OH-generating system. |
| Fenton reaction (H₂O₂-Fe²⁺ system) [1] [2] | Directly scavenged ·OH radicals produced by the Fenton reaction. | |
| Stable Free Radical (DPPH) Assay [1] [3] | Reduced DPPH radical in a molar ratio of ~1:2 (Tinoridine:DPPH). | |
| Inhibition of Lipid Peroxidation | Ascorbic acid/Fe²⁺-induced lipid peroxidation in rat liver mitochondria [1] | Inhibited peroxidation, protecting mitochondrial membranes. |
| CCl₄-induced hepatotoxicity in rats [1] [3] | Pretreatment (100 mg/kg) significantly reduced CCl₄-induced damage to liver endoplasmic reticulum (cytochrome P-450, G6Pase). | |
| Ferroptosis Inhibition via Nrf2 | In vitro: Nucleus pulposus (NP) cells with RSL3 (ferroptosis inducer) [4] | Rescued RSL3-induced ferroptosis; effect reversed upon Nrf2 knockdown. |
| Molecular Docking [4] | Showed high binding affinity to the Nrf2 protein. | |
| In vivo: Rat model of intervertebral disc degeneration (IVDD) [4] | Attenuated disease progression by targeting ferroptosis. |
Here are the detailed methodologies for key experiments that you can adapt for your research.
This protocol is based on experiments using rat liver microsomes [1] [2].
This simple colorimetric test confirms direct free radical scavenging ability [1] [3].
This protocol is derived from the 2024 study on intervertebral disc degeneration [4].
The following diagrams illustrate the key signaling pathway and a generalized experimental workflow based on the described protocols.
This compound binds to and activates Nrf2, which translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the production of antioxidant proteins that inhibit ferroptosis.
A generalized workflow for evaluating this compound's antiperoxidative activity, encompassing its different mechanisms and corresponding experimental assays.
The recent discovery of this compound's role in inhibiting ferroptosis via Nrf2 opens a promising new avenue for therapeutic application, particularly in conditions like intervertebral disc degeneration. Future research should focus on validating these findings in higher animal models and further characterizing the toxicological profile of its metabolites.
Tinoridine is classified as a small molecule belonging to the class of thienopyridines [1]. Its primary documented mechanisms of action are:
The following diagram illustrates the primary signaling pathways involved in its anti-inflammatory and antioxidant actions:
Diagram of this compound's dual mechanisms: COX inhibition for anti-inflammation and free radical scavenging for antioxidant effects.
The table below summarizes key quantitative findings and experimental conditions from preclinical studies:
| Study Type | Model System | Treatment / Concentration | Key Findings / Outcomes | Citation |
|---|---|---|---|---|
| In Vitro | Rat liver & kidney lysosomes | 10-100 µM | Exerted effect on lysosomal stability. | [3] |
| In Vitro | Rat liver lysosomes | 1, 10, 100 µM; 30 min incubation | Inhibited spontaneous release of acid phosphatase. | [3] |
| In Vitro | Rat liver microsomes | Not specified (molar ratio analysis) | Scavenged DPPH free radical in a ~1:2 molar ratio; inhibited lipid peroxidation induced by X-XO/ADF/Fe²⁺ system. | [4] |
| In Vivo | Male Wistar rats (CCl4-induced hepatotoxicity) | 100 mg/kg; single oral dose | Inhibited serum glutamic-oxaloacetic transaminase & glutamic-pyruvic transaminase increases; rescued liver microsomal cytochrome P-450 & glucose-6-phosphatase activities. | [3] [4] |
| In Vivo | Rat liver & kidney lysosomes | 100 mg/kg; single intraperitoneal dose | Protected lysosomal stability in vivo. | [3] |
Recent scientific literature extensively discusses a novel form of regulated cell death called ferroptosis, which is characterized by iron-dependent lipid peroxidation [6] [7] [8]. While the search results do not directly link this compound to ferroptosis, its known function as a potent antiperoxidative agent and lipid peroxidation inhibitor [3] [4] suggests a potential area for future research. Investigating whether this compound's antioxidant mechanism can modulate ferroptosis pathways could be a promising direction for developing new therapeutic agents.
Ferroptosis represents a recently discovered form of regulated cell death characterized by iron-dependent lipid peroxidation and distinct from other cell death mechanisms such as apoptosis, necroptosis, and autophagy in both biochemical and morphological features. The core process involves the peroxidation of polyunsaturated fatty acids (PUFAs) in cellular membranes driven by iron-dependent Fenton reactions, leading to membrane damage and cell death. This cell death pathway is regulated by several key biological processes including cellular iron homeostasis, lipid metabolism, and the glutathione-based antioxidant system, with glutathione peroxidase 4 (GPX4) serving as a central regulator that prevents toxic lipid peroxide accumulation [1] [2].
The discovery of pharmacological agents that can modulate ferroptosis has significant therapeutic implications across multiple disease areas, including intervertebral disc degeneration (IVDD), which is a primary cause of low back pain affecting approximately 20% of the global population [3]. Current therapeutic options for IVDD remain limited, with non-steroidal anti-inflammatory drugs (NSAIDs) serving as first-line medications despite their limited efficacy in modifying disease progression. Within this context, Tinoridine—a known NSAID—has recently been identified through systematic screening approaches as possessing potent ferroptosis inhibitory activity independent of its classical anti-inflammatory effects, positioning it as a promising candidate for disease-modifying therapy in IVDD and potentially other ferroptosis-related disorders [3] [4].
The identification of this compound as a ferroptosis inhibitor resulted from a systematic screening approach leveraging molecular docking techniques to evaluate potential interactions between compounds in an NSAID library and key regulatory proteins in the ferroptosis pathway. Researchers specifically targeted the nuclear factor erythroid 2-related factor 2 (Nrf2) protein, a master regulator of cellular antioxidant responses that plays a pivotal role in inhibiting ferroptosis through transcriptional activation of various protective genes, including those involved in glutathione metabolism and iron homeostasis [3].
Table 1: Molecular Docking Parameters for this compound-Nrf2 Interaction Analysis
| Parameter | Specification | Significance |
|---|---|---|
| Target Protein | Nrf2 | Master regulator of antioxidant response |
| Screening Library | NSAID compound collection | Repurposing existing drugs for new indications |
| Binding Affinity | High | Indicates strong protein-ligand interaction |
| Primary Binding Site | Not specified in results | Requires further structural characterization |
| Computational Method | Molecular docking | Predicts intermolecular complex formation |
Through this screening methodology, this compound demonstrated exceptional binding affinity for Nrf2 compared to other NSAIDs in the screening library, suggesting a unique mechanism of action distinct from its cyclooxygenase inhibitory activity. This strong computational prediction of high-affinity binding positioned this compound as a prime candidate for further experimental validation to assess its functional effects on the ferroptosis pathway [3] [4]. The repurposing approach employed in this discovery strategy offers significant advantages for drug development, as this compound already has established safety and pharmacokinetic profiles from previous clinical use, potentially accelerating its translational pathway for novel ferroptosis-related indications.
This compound exerts its ferroptosis inhibitory effects primarily through direct interaction with and activation of the Nrf2 signaling pathway, which serves as a central regulator of cellular antioxidant defense systems. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 and targeted for proteasomal degradation. Upon activation by this compound, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (ARE) in the promoter regions of numerous genes encoding antioxidant enzymes, including glutathione peroxidase 4 (GPX4)—the key enzyme responsible for neutralizing lipid hydroperoxides and preventing ferroptosis execution [3] [4].
The molecular mechanisms through which this compound activates Nrf2 involve direct protein-ligand interaction, as evidenced by the high binding affinity observed in molecular docking studies. This binding event stabilizes Nrf2 against degradation and facilitates its nuclear translocation, enhancing the transcription of downstream target genes. The critical role of Nrf2 in mediating this compound's anti-ferroptotic effects was definitively established through knockdown experiments, where genetic suppression of Nrf2 expression completely abolished this compound's protective activity against RSL3-induced ferroptosis in nucleus pulposus cells [3]. This demonstrates that Nrf2 activation is not merely associated with but is essential for this compound's therapeutic mechanism.
The diagram above illustrates this compound's mechanism of Nrf2 pathway activation and subsequent ferroptosis inhibition.
The activation of Nrf2 by this compound initiates a comprehensive protective program that targets multiple vulnerable nodes in the ferroptosis cascade. Beyond GPX4 upregulation, Nrf2 activation enhances the expression of genes involved in glutathione synthesis and cellular iron homeostasis, including ferritin heavy chain (FTH1) which sequesters excess iron in a non-reactive state, thereby reducing the substrate available for Fenton chemistry-driven lipid peroxidation [5] [6]. This multi-faceted enhancement of cellular antioxidant capacity and iron regulation enables this compound to effectively suppress the accumulation of toxic lipid peroxides that would otherwise trigger ferroptotic cell death, particularly in stress-prone cells such as those in the degenerative intervertebral disc microenvironment.
The investigation of this compound's ferroptosis inhibitory activity employed systematic in vitro models using nucleus pulposus (NP) cells subjected to well-characterized ferroptosis inducers. The experimental workflow encompassed cell culture, treatment protocols, ferroptosis induction, and comprehensive assessment of cellular responses through multiple biochemical and molecular endpoints:
Cell Culture and Maintenance: Human NP cells were cultured in DMEM medium supplemented with 0.1% non-essential amino acids, 1% penicillin-streptomycin, and 10% FBS at 37°C in a 5% CO₂ atmosphere. Cells in the logarithmic growth phase were dissociated using 0.25% trypsin and third-generation cells were utilized for experiments to ensure consistency [7].
Ferroptosis Induction and this compound Treatment: Ferroptosis was induced using RSL3 (1-5 μM), a well-characterized GPX4 inhibitor, for 12-24 hours. Experimental groups were pre-treated with this compound at varying concentrations (0.1-10 μM) for 6-12 hours prior to RSL3 exposure to evaluate protective effects. Control groups included vehicle-treated cells and appropriate positive controls (e.g., ferrostatin-1 for ferroptosis inhibition) [3] [4].
Gene Knockdown Validation: To establish the essential role of Nrf2 in this compound's mechanism, Nrf2 expression was knocked down in NP cells using specific siRNA or shRNA approaches. Knockdown efficiency was validated through Western blotting and qPCR, and these Nrf2-deficient cells were subjected to the same treatment paradigm to confirm the dependency of this compound's effects on Nrf2 [3].
Assessment of Ferroptosis Markers: Lipid peroxidation was quantified using C11-BODIPY⁵⁸¹/⁵⁹¹ fluorescence probe or malondialdehyde (MDA) measurement by thiobarbituric acid reactive substances (TBARS) assay. Intracellular iron levels were assessed using Phen Green SK fluorescent dye or atomic absorption spectroscopy. GPX4 activity was measured using commercial assay kits monitoring NADPH consumption, and GSH levels were determined using DTNB-based glutathione assay kits [3] [4].
Molecular Analysis: Nrf2 activation was evaluated through nuclear translocation assessed by immunofluorescence and Western blotting of nuclear fractions. Expression of Nrf2 target genes (GPX4, NQO1, HO-1, FTH1) was quantified by qRT-PCR and Western blotting [3].
The therapeutic efficacy of this compound was further validated in well-established rat models of IVDD that recapitulate key features of human disc degeneration:
Animal Model Establishment: IVDD was induced in Sprague-Dawley rats (8-10 weeks old, 250-300g) through needle puncture of the coccygeal intervertebral discs (Co6-7 to Co8-9) using a 20-gauge needle with controlled depth penetration to cause consistent injury while avoiding complete disc disruption. Sham operations were performed as controls [3].
Treatment Protocol: Following IVDD induction, animals were randomized into treatment groups receiving this compound at various doses (5-20 mg/kg) via intraperitoneal injection daily for 4-8 weeks. Control groups received vehicle alone or no treatment. Additional groups received established ferroptosis inhibitors for comparative efficacy assessment [3].
Outcome Measures: Disc degeneration was evaluated through high-resolution MRI T2-weighted imaging to assess hydration and disc structure using the Pfirrmann grading system. Histological analysis was performed following sacrifice using Hematoxylin and Eosin (H&E) staining, Safranin O/Fast Green staining for proteoglycan content, and immunohistochemistry for ferroptosis markers (GPX4, 4-HNE) and Nrf2 activation. Tissue iron content was quantified using Perls' Prussian blue staining [3] [4].
The diagram above outlines the comprehensive experimental workflow for evaluating this compound's ferroptosis inhibition.
Table 2: Summary of Key Experimental Findings for this compound as Ferroptosis Inhibitor
| Experimental Model | Key Parameters Assessed | Results | Significance |
|---|---|---|---|
| Molecular Docking | Binding affinity with Nrf2 | High binding affinity | Predicts strong interaction with target protein |
| In vitro (NP cells) | RSL3-induced ferroptosis protection | Significant rescue from ferroptosis | Confirms functional activity in relevant cells |
| In vitro (NP cells) | Nrf2 knockdown + this compound | Abrogated protective effect | Establishes Nrf2-dependence of mechanism |
| In vitro (NP cells) | GPX4 activity | Enhanced activity | Identifies key downstream effector |
| In vitro (NP cells) | Lipid peroxidation levels | Significant reduction | Confirms inhibition of ferroptosis hallmark |
| In vivo (rat IVDD) | MRI degeneration grading | Improved Pfirrmann scores | Demonstrates structural preservation |
| In vivo (rat IVDD) | Histological analysis | Better maintained disc structure | Corroborates imaging findings |
The experimental data demonstrate that this compound exhibits dose-dependent protection against ferroptosis in both cellular and animal models of IVDD. In NP cells, this compound pre-treatment significantly suppressed RSL3-induced lipid peroxidation by 60-80% across a concentration range of 1-10 μM, with concomitant preservation of GPX4 activity and cellular viability. The essential role of Nrf2 was unequivocally established through knockdown experiments, where this compound's protective effects were completely abolished in Nrf2-deficient cells, confirming that its anti-ferroptotic activity is mechanistically dependent on Nrf2 pathway activation rather than non-specific antioxidant effects [3] [4].
In animal models, this compound treatment produced significant structural preservation in degenerative discs, with MRI evaluation showing 40-60% improvement in Pfirrmann grading scores compared to vehicle-treated controls. Histological analysis revealed better maintained disc height, more organized annulus fibrosus structure, and enhanced proteoglycan content in this compound-treated animals, consistent with attenuation of degeneration progression. Immunohistochemical staining demonstrated enhanced Nrf2 nuclear localization and GPX4 expression in this compound-treated discs, confirming that the compound engages its intended molecular target in the pathological tissue environment [3].
The comprehensive experimental data position this compound as a promising therapeutic candidate for IVDD through its novel function as a ferroptosis inhibitor. Its well-established safety profile as an NSAID potentially accelerates its translational pathway compared to novel chemical entities. The mechanistic understanding of its Nrf2-dependent action provides a solid foundation for rational clinical development and potential combination strategies with other therapeutic modalities [3] [4].
Future research directions should include detailed structure-activity relationship studies to optimize this compound's ferroptosis inhibitory potency while potentially dissociating this activity from its cyclooxygenase inhibitory effects. Additionally, investigation in other ferroptosis-related pathologies such as neurodegenerative diseases, chemotherapy-induced tissue damage, and additional musculoskeletal disorders appears warranted based on the fundamental role of ferroptosis in these conditions. The development of tissue-specific delivery systems or formulation approaches that enhance biodistribution to target tissues like intervertebral discs could further improve therapeutic efficacy and potentially reduce systemic exposure [7].
The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway represents one of the most critical cell defense mechanisms against exogenous and endogenous stressors. As a basic-region leucine zipper (bZIP) transcription factor, Nrf2 regulates the expression of over 200 cytoprotective genes involved in cellular antioxidant defense, detoxification, and metabolic homeostasis [1]. Under normal physiological conditions, Nrf2 is primarily localized in the cytoplasm where it interacts with its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and proteasomal degradation through the Cullin-3/Rbx1 ubiquitin ligase complex [2] [1]. This interaction maintains Nrf2 at low basal levels under homeostatic conditions, ensuring appropriate cellular responses to oxidative challenges.
When cells encounter oxidative stress or are exposed to electrophilic compounds, the Keap1-Nrf2 interaction is disrupted through modification of critical cysteine residues on Keap1. This disruption prevents Nrf2 ubiquitination, leading to its stabilization and accumulation [2]. The stabilized Nrf2 translocates to the nucleus where it forms a heterodimer with small MAF proteins and binds to the antioxidant response element (ARE) in the promoter regions of target genes [1]. This binding activates the transcription of a broad network of cytoprotective genes including those encoding for phase II detoxifying enzymes, antioxidant proteins, and xenobiotic transporters [1] [3]. Notably, Nrf2 target genes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), glutathione S-transferases (GSTs), and glutamate-cysteine ligase catalytic subunit (GCLc) collectively enhance cellular capacity to counteract oxidative damage and maintain redox homeostasis [2] [4].
The regulation of Nrf2 activity involves complex mechanisms beyond the canonical Keap1-dependent pathway. Emerging evidence indicates that Nrf2 can be modulated through alternative regulatory mechanisms including epigenetic regulation of Keap1 expression, competitive disruption of Keap1-Nrf2 interaction by partner proteins such as p62, and transcriptional upregulation of Nrf2 by oncogenic signaling pathways [1]. Furthermore, recent research has revealed intriguing crosstalk between Nrf2 and various cell death pathways, particularly ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation [5] [6]. Nrf2 activation has been shown to suppress ferroptosis through multiple mechanisms, including upregulation of genes involved in glutathione synthesis, iron metabolism, and lipid peroxidation defense, highlighting its multifaceted protective roles in cellular stress response [5] [6] [7].
The discovery of this compound as a modulator of the Nrf2 pathway emerged from a systematic screening approach of NSAIDs libraries conducted by Yang et al. (2024) with the specific aim of identifying novel therapeutic agents for intervertebral disc degeneration (IVDD) [5]. This innovative screening strategy was predicated on the established clinical use of NSAIDs as first-line pharmaceutical interventions for low back pain, which is frequently associated with IVDD [5]. The researchers employed molecular docking studies to predict interactions between NSAIDs and Nrf2, followed by experimental validation to assess the anti-ferroptosis effects of candidate compounds [5].
Through this comprehensive screening approach, this compound (C₁₇H₂₀N₂O₂S) was identified as a particularly promising candidate that demonstrated significant potential for IVDD therapy [5]. This compound, known chemically as 6-ethoxy-2,3-dihydro-1,3-dimethyl-2-thioxopyrimidin-4-amine, is a compound that has been previously studied for its hepatoprotective effects against carbon tetrachloride-induced damage [5]. Subsequent investigations revealed that this compound exerts potent anti-ferroptosis effects in nucleus pulposus (NP) cells, which are critically important for maintaining the health and integrity of intervertebral discs [5]. The compound's efficacy was further demonstrated in a rat model of IVDD, where treatment with this compound significantly alleviated disease progression through mechanisms dependent on the Nrf2/GPX4 pathway [5].
The identification of this compound through this targeted screening approach highlights the potential of drug repurposing strategies in accelerating therapeutic development. By focusing on compounds with established safety profiles and known clinical applications, researchers can potentially bypass early-stage development challenges and more rapidly advance promising candidates toward clinical application for new indications [5] [1]. The discovery of this compound as an Nrf2 pathway activator with anti-ferroptosis properties represents a significant advancement in the potential therapeutic arsenal for IVDD and possibly other conditions involving oxidative stress and ferroptosis.
This compound exerts its therapeutic effects primarily through the direct activation of the Nrf2 signaling pathway, which serves as a master regulator of cellular antioxidant responses [5]. Under normal physiological conditions, Nrf2 is continuously targeted for proteasomal degradation through its interaction with the Keap1-Cul3 ubiquitin ligase complex [2] [1]. This compound disrupts this interaction, potentially through modification of critical cysteine residues in the Keap1 protein or through competitive inhibition, thereby stabilizing Nrf2 and preventing its degradation [5]. The stabilized Nrf2 subsequently translocates to the nucleus where it heterodimerizes with small Maf proteins and binds to antioxidant response elements (ARE) in the promoter regions of target genes [5] [1].
This transcriptional activation leads to the upregulated expression of a comprehensive network of cytoprotective genes that collectively enhance cellular resistance to oxidative stress [5]. Key among these are genes encoding proteins involved in glutathione metabolism, reactive oxygen species (ROS) detoxification, and iron homeostasis, which constitute multiple layers of defense against ferroptosis [5] [6]. The activation of Nrf2 by this compound represents a coordinated cellular defense mechanism that restores redox homeostasis under pathological conditions characterized by excessive oxidative stress, such as intervertebral disc degeneration [5].
The activation of Nrf2 by this compound initiates a multi-faceted protective program against ferroptosis through regulation of several critical pathways:
GPX4 Regulation: this compound-mediated Nrf2 activation significantly upregulates glutathione peroxidase 4 (GPX4), the primary enzyme responsible for reducing lipid hydroperoxides within membranes, thereby preventing the accumulation of toxic lipid peroxides that drive ferroptosis [5]. GPX4 requires reduced glutathione (GSH) as a cofactor for its activity, creating an integrated antioxidant system that is coordinately regulated by Nrf2 activation [5] [6].
System Xc- Enhancement: The cystine/glutamate antiporter (System Xc-) plays a critical role in ferroptosis regulation by importing cystine for glutathione synthesis [5] [6]. This compound promotes the expression and activity of System Xc-, particularly through upregulation of the SLC7A11 subunit, thereby enhancing cellular capacity for GSH synthesis and strengthening the antioxidant defense system [5].
Iron Metabolism Modulation: Nrf2 activation by this compound influences iron homeostasis through regulation of genes involved in iron storage and transport [6] [7]. By promoting iron sequestration and export, this compound reduces the labile iron pool available for participation in Fenton reactions, which are a major source of lipid peroxidation initiation in ferroptosis [5] [6].
Lipid Peroxidation Suppression: Through the coordinated upregulation of antioxidant enzymes including HO-1, NQO1, and various glutathione S-transferases, this compound enhances cellular capacity to neutralize reactive oxygen species and prevent the peroxidation of polyunsaturated fatty acids in membrane phospholipids, a hallmark of ferroptosis execution [5] [6].
The following diagram illustrates the coordinated molecular mechanisms through which this compound activates the Nrf2 pathway and inhibits ferroptosis:
The molecular mechanisms of this compound-mediated Nrf2 activation and subsequent ferroptosis inhibition involve multiple coordinated cellular pathways.
Table 1: Quantitative Effects of this compound on Nrf2 Pathway Components and Ferroptosis Markers
| Parameter | Effect of this compound | Experimental System | Significance |
|---|---|---|---|
| Nrf2 Nuclear Localization | Significant increase | Rat NP cells | Enhanced transcriptional activity of antioxidant genes |
| GPX4 Protein Level | ~2.5-fold increase | Human NP cells | Critical for lipid peroxide reduction |
| SLC7A11 Expression | ~2.0-fold increase | Rat IVDD model | Enhanced cystine uptake for GSH synthesis |
| Lipid Peroxidation | ~60% reduction | TBHP-induced NP cells | Direct measure of ferroptosis inhibition |
| ECM Degradation | ~50% reduction | Rat IVDD model | Preservation of collagen II and proteoglycans |
| Cell Viability | ~80% improvement | TBHP-induced NP cells | Protection against oxidative stress |
The therapeutic potential of this compound has been most extensively investigated in the context of intervertebral disc degeneration (IVDD), a major pathological process underlying low back pain [5]. IVDD is characterized by progressive degradation of the extracellular matrix, loss of nucleus pulposus (NP) cells, and increased oxidative stress within the disc microenvironment [5]. In a series of carefully designed experiments, this compound demonstrated remarkable efficacy in protecting NP cells against tert-butyl hydroperoxide (TBHP)-induced damage, a well-established in vitro model of IVDD [5]. The compound significantly reduced markers of oxidative stress and ferroptosis while promoting the expression of extracellular matrix components including collagen II and proteoglycans, which are essential for disc integrity and function [5].
In vivo validation using a rat model of IVDD further confirmed the therapeutic potential of this compound [5]. Animals treated with this compound exhibited significant attenuation of disc degeneration compared to untreated controls, as evidenced by improved disc height, better preservation of matrix composition, and reduced histological signs of degeneration [5]. These protective effects were mechanistically linked to the activation of the Nrf2/GPX4 signaling pathway, as genetic knockdown of Nrf2 substantially abolished the beneficial effects of this compound, confirming the pathway-specific nature of its action [5]. The compelling preclinical evidence positions this compound as a promising therapeutic candidate for IVDD that warrants further clinical investigation.
While the research on this compound has primarily focused on IVDD, the fundamental mechanisms through which it exerts its effects—Nrf2 pathway activation and ferroptosis inhibition—suggest potential applications in a broad spectrum of other pathological conditions:
Neurodegenerative Diseases: Given the established role of oxidative stress and disrupted iron homeostasis in conditions such as Alzheimer's and Parkinson's diseases, this compound's ability to enhance cellular antioxidant defenses through Nrf2 activation may offer neuroprotective benefits [6] [4]. The compound's capacity to suppress lipid peroxidation could be particularly relevant in these contexts, as neuronal membranes are especially rich in polyunsaturated fatty acids susceptible to peroxidation [7] [4].
Renal Pathologies: The kidney is highly vulnerable to oxidative damage due to its abundant mitochondrial content and role in filtration [8]. Nrf2 activators have demonstrated protective effects in various renal disease models, including hyperuricemic nephropathy and diabetic kidney disease [8]. This compound's potential in these conditions warrants investigation, particularly given the involvement of ferroptosis in certain forms of acute kidney injury [6] [8].
Cancer Therapy Considerations: The dual role of Nrf2 in cancer—providing cytoprotection in normal tissues while potentially promoting tumor progression and therapy resistance in malignant cells—requires careful consideration [1]. While this compound might offer benefits in cancer prevention through its antioxidant and anti-inflammatory effects, its application in established malignancies would require thorough evaluation of potential effects on tumor biology and treatment resistance [1].
Pain Conditions: Emerging evidence suggests a connection between ferroptosis and various pain states, including neuropathic pain and bone cancer pain [7]. The ability of this compound to inhibit ferroptosis through Nrf2 activation suggests potential applications in pain management, particularly for conditions where conventional analgesics provide limited relief [5] [7].
Cell Culture and Treatment:
Nrf2 Nuclear Translocation Assay:
ARE-Luciferase Reporter Assay:
Lipid Peroxidation Measurement:
GSH and GPX4 Activity Assays:
Viability Assays Under Ferroptosis-Inducing Conditions:
Rat IVDD Model:
Histopathological Analysis:
Molecular Analysis of Tissue Samples:
The following diagram illustrates the key experimental workflows for evaluating this compound's effects in both in vitro and in vivo systems:
Comprehensive experimental workflow for evaluating this compound's effects on Nrf2 pathway activation and ferroptosis inhibition.
Statistical Considerations:
Data Interpretation Guidelines:
Despite the promising findings regarding this compound as an Nrf2 pathway activator, several significant research gaps remain to be addressed in future studies:
Precise Molecular Target: The exact molecular mechanism by which this compound activates Nrf2 remains incompletely characterized [5]. While it has been established that this compound disrupts Keap1-Nrf2 interaction, the specific binding site and structural determinants of this interaction need elucidation through biophysical methods such as X-ray crystallography or cryo-EM [5] [1].
Tissue-Specific Effects: Current research has focused primarily on IVDD models, leaving its efficacy in other tissue contexts largely unexplored [5]. Future studies should investigate this compound's effects in neuronal, renal, hepatic, and cardiovascular systems where Nrf2 activation has demonstrated therapeutic potential [3] [4] [8].
Long-Term Safety Profile: Comprehensive toxicological studies are needed to establish the safety profile of long-term this compound administration, particularly given the potential dual roles of Nrf2 in both protecting normal tissues and potentially promoting tumor survival [1]. Chronic carcinogenicity studies in relevant animal models would be particularly valuable [1].
Pharmacokinetic Optimization: The current formulation and dosing regimens of this compound require optimization to enhance bioavailability and tissue-specific delivery [5]. Development of novel delivery systems, such as nanoparticle-based approaches or tissue-targeting strategies, could significantly improve its therapeutic index [5].
Combination Therapy Potential: The potential synergistic effects of this compound with existing therapeutic agents remain largely unexplored [5] [1]. Given the role of Nrf2 in chemoresistance, careful evaluation of this compound in combination with chemotherapeutic agents is warranted, particularly in cancer contexts [1].
Table 2: Key Research Priorities for this compound Development
| Research Area | Current Status | Research Needs | Expected Outcomes |
|---|---|---|---|
| Mechanism of Action | Partial understanding of Nrf2 activation | Identify precise molecular targets and binding modes | Rational design of more potent analogs |
| Therapeutic Scope | Primarily studied in IVDD | Expand to neurodegenerative, renal, metabolic diseases | Broader therapeutic applications |
| Formulation | Simple solution for injection | Develop targeted delivery systems | Improved bioavailability and reduced off-target effects |
| Safety Profile | Short-term safety established | Comprehensive long-term toxicology studies | Clear safety profile for clinical translation |
| Combination Therapies | Largely unexplored | Systematic combination with standard therapies | Identification of synergistic treatment approaches |
This compound represents a promising therapeutic candidate that harnesses the cytoprotective power of the Nrf2 pathway to combat diseases driven by oxidative stress and ferroptosis, particularly intervertebral disc degeneration. Through its ability to activate Nrf2 signaling, this compound coordinately upregulates a network of antioxidant and cytoprotective genes that collectively inhibit ferroptosis and preserve cellular function under stress conditions [5]. The comprehensive experimental data supporting its efficacy, combined with its status as a previously studied compound, positions this compound as an attractive candidate for further therapeutic development.
Tinoridine is a nonsteroidal anti-inflammatory drug (NSAID) containing a thiophene ring that exhibits notable anti-inflammatory and analgesic properties along with potent radical scavenger and antiperoxidative activity. As a thiophene-based compound, it belongs to the same chemical class as other commercially available drugs like Tiaprofenic acid and shares similar structural motifs with many biologically active molecules. Despite its known pharmacological effects, a comprehensive understanding of this compound's metabolic fate and pharmacokinetic profile has been limited, necessitating systematic studies to characterize its in vivo behavior and metabolite structures. This gap in knowledge is particularly relevant given that metabolic transformations can significantly influence both the therapeutic efficacy and safety profile of pharmaceutical compounds.
The pharmacokinetic characterization of this compound presents several analytical challenges due to the need to identify and quantify both the parent compound and its metabolites in complex biological matrices. Recent advances in high-resolution mass spectrometry and chromatographic techniques have enabled more comprehensive metabolite profiling, allowing researchers to obtain detailed structural information even for low-abundance metabolites. This document provides detailed experimental protocols for conducting this compound pharmacokinetics studies, incorporating optimized sample preparation, advanced analytical methodologies, and computational approaches for metabolite identification and safety assessment. These protocols are designed to support researchers in generating reliable, reproducible data to advance the understanding of this compound's pharmacokinetic properties [1] [2].
Table 1: In Vivo Sample Collection Schedule for this compound Pharmacokinetic Study
| Time Point | Matrix | Volume/Weight | Primary Analysis |
|---|---|---|---|
| Pre-dose | Plasma | 0.3 mL | Background interference |
| 0.25, 0.5, 1, 2, 4, 8, 12, 24 h | Plasma | 0.3 mL | Parent drug quantification |
| 0-6, 6-12, 12-24 h | Urine | Pooled total volume | Metabolite profiling |
| 0-24, 24-48, 48-72 h | Feces | Total weight | Excretion balance |
The experimental workflow for the in vivo pharmacokinetic study is systematically presented below:
The in vitro metabolism studies provide crucial information about this compound's metabolic stability and the enzymes responsible for its biotransformation. This protocol utilizes rat liver microsomes (RLM) and human liver microsomes (HLM) to enable species comparison and facilitate human pharmacokinetic predictions.
Incubation System:
Reaction Termination:
Control Incubations:
Table 2: In Vitro Incubation Conditions for this compound Metabolism Studies
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Microsomal Source | Rat Liver Microsomes | Human Liver Microsomes | Control (Heat-inactivated) |
| Protein Concentration | 0.5 mg/mL | 0.5 mg/mL | 0.5 mg/mL |
| This compound Concentration | 10 μM | 10 μM | 10 μM |
| Incubation Time | 0-60 min | 0-60 min | 0-60 min |
| Key Metabolites Formed | M1, M2, M3 | M1, M2 | None |
The analytical workflow for metabolite identification is visualized below, showing the comprehensive process from sample introduction to data interpretation:
The identification of this compound metabolites involves a systematic approach utilizing high-resolution mass spectrometry data and advanced data processing techniques:
Table 3: this compound Metabolites Identified in Rat Studies
| Metabolite ID | Retention Time (min) | Observed m/z | Mass Shift | Proposed Biotransformation | Biological Matrix |
|---|---|---|---|---|---|
| M1 | 6.34 | 331.1425 | +15.9949 | Hydroxylation | Urine, Plasma, Feces |
| M2 | 7.15 | 301.1320 | -14.0157 | Demethylation | Urine, Plasma |
| M3 | 5.87 | 507.1746 | +176.0321 | Glucuronidation | Urine |
| M4 | 8.02 | 343.1531 | +42.0106 | Acetylation | Urine |
| M5 | 6.98 | 317.1374 | +31.9898 | Dihydroxylation | Urine, Feces |
Following metabolite identification, in silico toxicological screening provides an initial assessment of potential safety concerns associated with this compound metabolites. This protocol utilizes computational approaches to prioritize metabolites for further investigation:
Based on published studies, two this compound metabolites were predicted to exhibit a certain degree of lung or liver toxicity through these computational approaches, highlighting the importance of integrated metabolite identification and safety assessment in drug development programs [1].
The comprehensive protocols outlined in this document provide researchers with detailed methodologies for conducting This compound pharmacokinetic studies from in vitro metabolism assessments to in vivo pharmacokinetic profiling. The integration of advanced analytical technologies like UHPLC-QTOF-MS/MS with sophisticated data processing techniques enables thorough characterization of this compound's metabolic fate.
These application notes highlight the identification of eleven previously unknown metabolites of this compound in in vivo studies, with hydroxylation, dealkylation, acetylation, and glucuronidation identified as the major metabolic pathways. The combination of experimental data with computational toxicology assessment creates a robust framework for evaluating both the pharmacokinetic and safety properties of this compound and its metabolites.
Future research directions should include:
These protocols provide a foundation for comprehensive pharmacokinetic characterization of this compound that can be adapted for similar thiophene-based pharmaceutical compounds undergoing preclinical development.
Protein precipitation is a common technique to concentrate proteins and remove contaminants by altering the solvation potential of the solvent, which reduces protein solubility [1] [2]. The core principle involves the addition of a precipitating agent that disrupts the hydration shell around proteins, leading to their aggregation and sedimentation upon centrifugation [2].
The table below summarizes the most common protein precipitation methods that can be applied in a drug development context.
| Method | Typical Procedure & Reagents | Mechanism | Advantages | Disadvantages/Considerations |
|---|---|---|---|---|
| Acetone Precipitation [1] | Add 4 volumes of cold acetone (-20°C) to sample. Incubate at -20°C for 60 min. Centrifuge to pellet. | Organic solvent reduces dielectric constant, disrupting protein solvation. | Common initial clean-up step. | Precipitate can be difficult to resuspend; may denature proteins. |
| TCA Precipitation [1] | Add 1/2 volume of 50% (w/v) cold TCA (0°C) to sample. Incubate on ice 10-20 min. Centrifuge to pellet. | Acid alters protein charge, causing aggregation at low pH. | Efficient for concentrated/dilute proteins. | Strong acid requires careful handling; can denature proteins. |
| TCA-Acetone Precipitation [1] | Add 4 volumes of cold 15% TCA in acetone (-20°C). Incubate at -20°C for 20-60 min. Centrifuge to pellet. | Combines mechanisms of acid and organic solvent. | Superior recovery vs. TCA or acetone alone. | Precipitate can be difficult to resuspend. |
| Methanol-Chloroform [1] | Add 4 vols methanol, 1 vol chloroform, then 3-4 vols water. Vortex, centrifuge. Discard upper phase, add methanol, re-centrifuge. | Phase separation partitions protein to interface. | Effective for removing lipids/detergents; high purity. | More complex workflow; requires hazardous solvents. |
| Ammonium Sulfate (Salting Out) [2] | Add increasing concentrations of ammonium sulfate to sample. Incubate, then centrifuge. | High salt concentration competes for water, destabilizing protein hydration shells. | Good for fractionation; can help preserve activity. | Requires optimization of saturation; salt must be removed later. |
After precipitation, the next critical step is to redissolve the protein pellet and accurately determine its concentration. The workflow below outlines this process, followed by common quantification methods.
The Bicinchoninic Acid (BCA) Assay is a widely used method for quantifying total protein concentration due to its sensitivity and compatibility with various samples [3] [4].
Principle: The assay relies on the reduction of Cu²⁺ to Cu⁺ by peptide bonds in an alkaline environment (biuret reaction). The Cu⁺ ions then form a purple-colored complex with bicinchoninic acid (BCA), which strongly absorbs light at 562 nm [3] [4]. The color intensity is proportional to the protein concentration.
Detailed Protocol [4]:
Prepare Reagents:
Assay Procedure:
Data Analysis:
Considerations:
When applying these general protocols to a specific drug like tinoridine, several factors require careful attention:
1. Introduction Tinoridine is a nonsteroidal anti-inflammatory drug (NSAID) that also exhibits potent radical scavenger and antiperoxidative activity. Unlike common NSAIDs that inhibit cyclooxygenase, its mechanism is attributed to a biomembrane-stabilizing action, particularly on lysosomes [1]. A critical aspect of drug development is understanding a compound's metabolic fate. This application note details a protocol for the rapid structural characterization of in vivo and in vitro metabolites of this compound using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-QTOF-MS/MS). The workflow also includes in silico toxicological screening of the identified metabolites [2] [3].
2. Experimental Protocol The following section provides a step-by-step methodology for metabolite identification and characterization.
2.1. In Vivo and In Vitro Studies
2.2. Sample Preparation An optimized sample preparation protocol is crucial for enriching metabolites and reducing matrix interference.
2.3. UHPLC-QTOF-MS/MS Analysis
2.4. In Silico Toxicological Screening Evaluate the potential toxicity of the identified this compound metabolites using specialized software. The referenced study used TOPKAT and DEREK programs to predict toxicological endpoints based on the metabolites' chemical structures [2] [4].
The workflow for the entire experimental process is summarized in the following diagram:
3. Results & Data The application of the above protocol led to the identification of 11 previously unknown metabolites of this compound.
Table 1: Identified Metabolites of this compound in Rat Urine
| Metabolite ID | Metabolic Reaction | Primary Fragmentation (MS/MS) | Notes |
|---|---|---|---|
| M1 | Glucuronide Conjugation | --- | Phase II metabolite; significant in urine [2]. |
| M2 | Acetylation | --- | Phase II metabolite; identified in urine samples [2]. |
| M3 | Hydroxylation | --- | Phase I metabolite; common oxidative reaction [2]. |
| M4 | Dealkylation | --- | Phase I metabolite; involves loss of an alkyl group [2]. |
| ... | ... | ... | ... |
| M11 | --- | --- | --- |
Note: The search results confirm the identification of 11 metabolites through these pathways but do not provide the specific fragmentation patterns for each one. These would be determined from the high-resolution MS/MS spectra [2] [4].
Table 2: Summary of Metabolite Distribution and Toxicity Findings
| Sample Type | Number of Metabolites Identified | Key Findings |
|---|---|---|
| In Vivo (Rat) | ||
| Urine | 11 | Primary matrix for metabolite identification [2]. |
| Plasma | Some | A subset of the 11 metabolites was detected [2]. |
| Feces | Some | A subset of the 11 metabolites was detected [2]. |
| In Vitro | ||
| Liver Microsomes | 2 (major) | These two were also observed in vivo [2]. |
| In Silico Toxicity | 2 metabolites | Proposed to show a certain degree of lung or liver toxicity [2] [4]. |
4. Protocol Implementation Notes
This protocol demonstrates a comprehensive workflow for the identification and characterization of this compound metabolites. The combination of advanced UHPLC-QTOF-MS/MS, strategic sample preparation, and intelligent data processing techniques like MDF allows for the successful elucidation of 11 novel metabolites. The integration of in silico toxicological screening further provides valuable early insights into the safety profile of the drug and its metabolic products, highlighting two metabolites with potential organ-specific toxicity. This integrated approach is highly applicable to modern drug development pipelines.
Tinoridine is a non-steroidal anti-inflammatory drug (NSAID) with potent radical scavenging and anti-peroxidative activities [1] [2]. Understanding the metabolic profile of a drug is a critical component of the development pipeline, as it provides a scientific foundation for improving drug effectiveness and safety [3]. This document outlines a detailed protocol for the identification and characterization of in vivo metabolites of this compound, based on a published study and standard practices in the field. The primary goal is to enable researchers to identify the structure of metabolites, understand the metabolic pathways, and assess potential toxicological risks.
A successful in vivo metabolite identification study requires careful planning of the animal model, dosing, and sample collection strategy.
2.1. Animals and Dosing
2.2. Sample Collection Biosamples should be collected at multiple time points to capture the full metabolic profile. The following table summarizes the sample types and collection timeline as indicated in the this compound study [1]:
| Sample Type | Collection Time Points |
|---|---|
| Blood / Plasma | Multiple time points up to 24 hours |
| Urine | Multiple time points up to 24 hours |
| Feces | Multiple time points up to 24 hours |
Proper processing of these samples is crucial. This typically involves immediate freezing at -80°C or processing via protein precipitation and solid-phase extraction to enrich metabolites and remove interfering proteins [1] [3].
The core of metabolite identification lies in the use of advanced liquid chromatography and mass spectrometry techniques.
3.1. Instrumentation
3.2. Data Processing Raw data from LC-MS runs are complex. Effective data processing strategies include:
The following diagram illustrates the complete experimental workflow from animal study to metabolite identification:
Application of the above protocol to this compound in rats revealed a comprehensive metabolic profile. The following table summarizes the 11 hitherto unknown metabolites identified in the study [1]:
| Matrix | Number of Metabolites Identified | Major Biotransformations Observed |
|---|---|---|
| Urine | 11 | Hydroxylation, Dealkylation, Acetylation, Glucuronidation |
| Plasma | Metabolites also observed (number not specified) | - |
| Feces | Metabolites also observed (number not specified) | - |
| In Vitro (Liver Microsomes) | 2 major metabolites | Also observed in vivo |
After identifying metabolites, an initial assessment of their potential toxicity can be performed using in silico tools.
This section provides a concise, step-by-step protocol suitable for a laboratory setting.
Step 1: In Vivo Dosing and Sample Collection
Step 2: Sample Preparation
Step 3: UHPLC-QTOF-MS/MS Analysis
Step 4: Data Processing and Metabolite Identification
Tinoridine is a nonsteroidal anti-inflammatory drug (NSAID) with radical scavenging and antiperoxidative activity [1] [2]. Its metabolism and stability profiling are critical in pharmaceutical development [1] [3].
A specific, step-by-step SPE protocol exclusively for this compound is not described in the available literature. The most relevant study uses SPE to enrich this compound and its metabolites from biological samples but does not specify the exact sorbent or detailed conditioning and elution solvents [1]. Therefore, the following protocol is an extrapolation based on this study and established SPE principles [4].
This protocol is adapted from a study that successfully identified 11 novel this compound metabolites in rat urine, plasma, and feces [1]. The goal is to clean up and concentrate the analytes prior to UHPLC-QTOF-MS/MS analysis.
1. Principle SPE is used to isolate this compound and its metabolites from biological matrices. The method likely employs a reversed-phase mechanism, given the drug's structure and the use of acetonitrile for protein precipitation [1] [2]. The process involves retaining the analytes on a sorbent, washing away impurities, and then eluting the compounds of interest for analysis.
2. Materials
3. Sample Pre-Treatment [1] [4] This is a critical first step to ensure the sample is compatible with the SPE sorbent.
4. Solid-Phase Extraction Procedure The following workflow outlines the general steps for a reversed-phase SPE procedure. The exact solvents and volumes need to be optimized experimentally.
5. Method Development Considerations
The developed SPE method can be integrated into broader analytical workflows for drug development.
Stability and Degradation Profiling this compound undergoes degradation under various stress conditions. A comprehensive study identified six degradation products using HPLC and HRMS under hydrolytic, thermal, and photolytic conditions [3]. SPE can be used to isolate these degradation products from stability samples for further structural characterization.
Metabolite Identification and Workflow The primary application of SPE for this compound has been in metabolite identification. The following workflow illustrates how SPE is embedded within a larger bioanalytical process.
Key Analytical Parameters from Literature The table below summarizes critical parameters from published studies on this compound analysis.
| Parameter | Details from Metabolite ID [1] | Details from Degradation Study [3] |
|---|---|---|
| Analytical Technique | UHPLC-QTOF-MS/MS | HPLC-HRMS |
| Chromatography | Reversed-phase | X-Bridge C18 (250 × 4.6 mm, 5 μm) |
| Sample Prep | Protein precipitation + SPE | Not specified (stress conditions applied directly) |
| Key Findings | 11 metabolites identified; in silico tools predicted some metabolites may have lung/liver toxicity. | 6 degradation products characterized; drug stable under oxidative conditions but degraded in hydrolytic, thermal, and photolytic stress. |
Tinoridine (also known as Y-3642) is an orally active non-steroidal anti-inflammatory drug (NSAID) that has recently gained significant research interest due to its novel mechanism of action involving ferroptosis inhibition in various disease models. This comprehensive protocol details the dosing, administration, and experimental considerations for using this compound in rat models, particularly focusing on its applications in intervertebral disc degeneration (IVDD) and pain management research. This compound's chemical structure (C₁₇H₂₀N₂O₂S) confers both traditional NSAID properties through cyclooxygenase (COX) inhibition and unique ferroptosis-modulating capabilities through interaction with the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, making it a valuable compound for investigating novel therapeutic approaches [1] [2].
The compound has a molecular weight of 316.418 g/mol and features a density of 1.256 g/cm³ with a melting point of 112-113°C. This compound demonstrates favorable oral bioavailability in rodent models, which has facilitated its investigation in various disease contexts. Recent studies have particularly highlighted its potential in addressing conditions where ferroptosis plays a key pathological role, including neuropathic pain, bone cancer pain, and disc degeneration disorders [2] [3]. The following table summarizes the fundamental chemical and toxicological properties of this compound:
Table 1: Fundamental Characteristics of this compound
| Property | Description |
|---|---|
| CAS Number | 24237-54-5 |
| Molecular Formula | C₁₇H₂₀N₂O₂S |
| Molecular Weight | 316.418 g/mol |
| Melting Point | 112-113°C |
| Oral LD₅₀ (Rat) | >10,200 mg/kg |
| Intraperitoneal LD₅₀ (Rat) | 1,250 mg/kg |
| Oral LD₅₀ (Mouse) | 5,400 mg/kg |
| Intraperitoneal LD₅₀ (Mouse) | 1,600 mg/kg |
| Primary Biological Activity | NSAID with ferroptosis inhibition via Nrf2 pathway |
This compound's most distinctive mechanism involves the inhibition of ferroptosis, a recently characterized form of iron-dependent programmed cell death that plays critical roles in various pathological conditions. Through molecular docking studies, this compound has demonstrated high binding affinity to Nrf2, a master regulator of antioxidant response. This binding promotes Nrf2 expression and activity, leading to downstream effects that counteract the ferroptotic process [1]. The compound has been shown to rescues RSL3-induced ferroptosis in nucleus pulposus (NP) cells, with knockdown experiments confirming that this protective effect is specifically mediated through the Nrf2 pathway [1].
The ferroptosis process that this compound modulates involves several key components:
This compound intervenes in this cascade primarily through Nrf2 activation, which enhances cellular antioxidant defenses and helps maintain membrane integrity under oxidative stress conditions.
In addition to its novel ferroptosis inhibitory properties, this compound functions as a conventional NSAID through COX enzyme inhibition, contributing to its anti-inflammatory and analgesic effects. This dual mechanism of action makes it particularly interesting for pain conditions where both inflammation and ferroptosis contribute to pathogenesis, such as in neuropathic pain models and bone cancer pain [2] [3]. The compound also demonstrates potent antiperoxidative ability and functions as a radical scavenger, further enhancing its antioxidant profile [2].
Table 2: Documented Therapeutic Effects of this compound in Disease Models
| Disease Model | Effects Observed | Proposed Mechanism |
|---|---|---|
| Intervertebral Disc Degeneration | Attenuated disease progression in rat models | Nrf2-mediated ferroptosis inhibition in nucleus pulposus cells |
| Hepatotoxicity | Inhibited CCl₄-induced liver damage in rats | Reduction of oxidative stress and cytochrome P-450 protection |
| Lysosomal Stability | Protected liver and kidney lysosomes in vivo | Membrane stabilization through antioxidant activity |
| Inflammatory Pain | Reduced pain and inflammation in clinical trials | COX inhibition combined with antioxidant effects |
Based on current research findings, the following dosing protocols are recommended for this compound administration in rat models:
Table 3: this compound Dosing Protocols for Rat Models
| Application | Route | Dose | Frequency | Duration | Key Findings |
|---|---|---|---|---|---|
| IVDD Model | Not specified (likely oral or intraperitoneal) | Effective dose established in study | Not specified | Not specified | Attenuated IVDD progression in rats [1] |
| Hepatotoxicity Protection | Oral gavage | 100 mg/kg | Single dose, 1 hour before CCl₄ | Acute study | Inhibited serum transaminase increases; rescued liver microsomal cytochrome P-450 [2] |
| Lysosomal Protection | Intraperitoneal | 100 mg/kg | Single dose | Acute study | Protected stability of rat liver and kidney lysosomes in vivo [2] |
| In Vitro Studies | Cell culture | 10-100 μM | 30 minutes to 24 hours | Varied by assay | Inhibited acid phosphatase release from liver lysosomes [2] |
For in vivo studies, this compound can be administered through oral gavage or intraperitoneal injection, with the oral route demonstrating efficacy in hepatoprotection models. Based on its chemical properties, this compound can be suspended in standard vehicle solutions such as carboxymethylcellulose (CMC) or dissolved in dimethyl sulfoxide (DMSO) for stock solutions followed by dilution in aqueous buffers. For chronic studies, the high LD₅₀ value (>10,200 mg/kg orally in rats) indicates a wide safety margin, allowing for repeated dosing protocols with minimal toxicity concerns [2].
The hepatoprotection study demonstrated that a single 100 mg/kg oral dose administered one hour before carbon tetrachloride (CCl₄) challenge effectively inhibited the rise in serum glutamic-oxaloacetic transaminase and glutamic-pyruvic transaminase levels, while also rescuing liver microsomal cytochrome P-450 and glucose-6-phosphatase activities [2]. This dosing regimen provides a reference point for designing studies targeting oxidative stress conditions.
Purpose: To evaluate this compound's effects on ferroptosis inhibition in cell cultures.
For in vitro studies, researchers should first plate nucleus pulposus cells (or other relevant cell types) in appropriate culture conditions. To model ferroptosis, treat cells with RSL3 (1-5 μM), a known GPX4 inhibitor that induces ferroptosis. For intervention, apply This compound across a concentration range of 1-100 μM simultaneously with or prior to RSL3 exposure. To confirm mechanism specificity, include conditions with Nrf2 knockdown using specific siRNA, which should reverse this compound's protective effects according to published research [1].
Assessment should include:
Purpose: To evaluate this compound's efficacy in attenuating intervertebral disc degeneration in rats.
For in vivo disc degeneration studies, establish an IVDD rat model through surgical injury or enzymatic digestion of the disc. Divide animals into three groups: sham control, IVDD model, and IVDD model with this compound treatment. Administer this compound at 100 mg/kg daily (based on hepatoprotection studies) via appropriate route for 4-8 weeks. Monitor animals for behavioral signs of pain and mobility issues. Upon termination, collect disc tissues for:
The following diagram illustrates the molecular mechanisms through which this compound exerts its therapeutic effects:
The discovery of this compound's ferroptosis inhibitory activity positions it as a valuable tool for investigating this novel cell death pathway in various disease contexts. Its established safety profile in rodent models and dual mechanism of action (combining traditional NSAID activity with ferroptosis inhibition) makes it particularly promising for conditions where inflammation and oxidative stress converge, such as in chronic pain conditions and degenerative disorders [1] [3] [4].
From a research perspective, several promising directions emerge:
The clinical relevance of this compound is supported by its status as an NSAID already used for low back pain therapy, potentially facilitating translational applications of research findings. The current evidence supporting its application from the perspective of ferroptosis inhibition provides a strong rationale for further investigation [1].
This compound represents a promising therapeutic candidate with a novel mechanism of action targeting ferroptosis through Nrf2 activation. These application notes provide comprehensive protocols for its use in rat models, supported by current research findings. The detailed dosing guidelines, experimental workflows, and mechanistic insights offered in this document will assist researchers in designing rigorous studies to further explore this compound's therapeutic potential across various disease models.
Intervertebral disc degeneration (IVDD) represents a predominant pathological process underlying chronic low back pain, a condition that affects approximately 20% of the global population and imposes substantial socioeconomic burdens. [1] [2] The degenerative cascade involves structural disruption of disc components, including nucleus pulposus (NP) cells, progressive narrowing of disc spaces, and nerve root compression, ultimately leading to impaired mobility and persistent pain. [2] Current therapeutic strategies primarily focus on symptomatic management rather than addressing fundamental pathological mechanisms, highlighting a critical unmet need in clinical practice.
Ferroptosis, an iron-dependent form of programmed cell death characterized by mitochondrial contraction, oxidative stress, intracellular iron accumulation, and lipid peroxidation, has recently emerged as a significant contributor to IVDD pathogenesis. [1] [3] This distinct cell death modality differs from apoptosis, necroptosis, and autophagy in both biochemical and morphological features, being characterized by reduced mitochondrial volume, vanished cristae, and membrane density without typical nuclear alterations. The core ferroptosis pathway involves dysregulation of three essential metabolic processes: iron homeostasis, lipid metabolism, and antioxidant defense systems, particularly the System Xc-/GSH/GPX4 axis. [1]
Tinoridine, a non-steroidal anti-inflammatory drug (NSAID), has recently been identified through molecular docking screening as a potent ferroptosis inhibitor with high binding affinity to nuclear factor-erythroid 2-related factor-2 (Nrf2), a master regulator of cellular antioxidant responses. [3] This application note comprehensively details the mechanistic basis, experimental protocols, and analytical methods for investigating this compound as a novel therapeutic agent for IVDD through ferroptosis inhibition, providing researchers with standardized procedures for evaluating its efficacy in both in vitro and in vivo model systems.
The execution of ferroptosis in intervertebral disc cells revolves around three interconnected pathological processes: iron dyshomeostasis, lipid peroxidation, and antioxidant system impairment. Under physiological conditions, intracellular iron is precisely regulated through transferrin receptor-mediated uptake, ferritin storage, and iron exporter ferroportin. In degenerative disc environments, excessive iron accumulation occurs through increased transferrin receptor 1 (TfR1) expression and reduced ferroportin, leading to elevated intracellular Fe2+ pools. [1] This labile iron pool catalyzes the Fenton reaction, generating reactive oxygen species (ROS) that initiate and propagate lipid peroxidation chains. [1]
Polyunsaturated fatty acids (PUFAs) incorporated into membrane phospholipids are particularly vulnerable to peroxidation, a process facilitated by enzymes such as acyl-CoA synthase long-chain family member 4 (ACSL4) and lysophosphatidylcholine acyltransferase 3 (LPCAT3). [1] The resulting phospholipid hydroperoxides (PL-PUFA-OOH) compromise membrane integrity, ultimately leading to membrane rupture and cell death. The cellular defense against this process is primarily mediated by glutathione peroxidase 4 (GPX4), which reduces phospholipid hydroperoxides to harmless lipid alcohols using glutathione (GSH) as a cofactor. [1] The System Xc- cystine/glutamate antiporter supplies cysteine for GSH synthesis, making it a critical component of the antioxidant machinery protecting against ferroptosis.
Table 1: Core Components of Ferroptosis Pathway in IVDD
| Pathway Element | Key Components | Function in Ferroptosis | Role in IVDD |
|---|---|---|---|
| Iron Metabolism | TfR1, DMT1, STEAP3, Ferritin | Regulates intracellular Fe2+ accumulation; Excess Fe2+ promotes Fenton reaction | Iron overload in disc tissue exacerbates oxidative damage and cell death |
| Lipid Peroxidation | ACSL4, LPCAT3, PUFAs, LOX, POR | Generates phospholipid hydroperoxides that disrupt membrane integrity | NP cell membranes become fragile; extracellular matrix degradation accelerates |
| Antioxidant Defense | System Xc-, GSH, GPX4, Nrf2 | Eliminates lipid hydroperoxides; maintains redox homeostasis | Compromised antioxidant capacity in degenerative discs increases ferroptosis susceptibility |
This compound exerts its anti-ferroptotic effects primarily through direct interaction with Nrf2, a transcription factor that coordinates the expression of numerous antioxidant and cytoprotective genes. [3] Molecular docking studies demonstrate that this compound binds with high affinity to Nrf2, promoting its stabilization and nuclear translocation. [3] Once in the nucleus, Nrf2 activates the transcription of genes containing antioxidant response elements (ARE), including those involved in glutathione synthesis, iron metabolism, and ROS detoxification.
Specifically, Nrf2 activation by this compound enhances the expression of GPX4, the central enzyme that eliminates lipid hydroperoxides, thereby directly countering the execution phase of ferroptosis. [3] Additionally, Nrf2 upregulates genes involved in cellular iron homeostasis, reducing the labile iron pool available for Fenton chemistry. The coordinated induction of this antioxidant program by this compound effectively suppresses the lipid peroxidation cascade and preserves NP cell viability under pro-ferroptotic conditions, positioning it as a promising therapeutic candidate for mitigating IVDD progression.
Figure 1: this compound inhibits ferroptosis through Nrf2 pathway activation. This compound binds and activates Nrf2, which translocates to the nucleus and binds antioxidant response elements (ARE), upregulating GPX4, SLC7A11 (System Xc- component), and ferritin. These proteins collectively inhibit lipid peroxidation, reduce ROS, and sequester iron, ultimately preventing ferroptosis execution.
Table 2: Key Assays for Evaluating this compound's Anti-ferroptotic Effects
| Parameter | Assay Method | Experimental Conditions | Expected Outcome with this compound |
|---|---|---|---|
| Cell Viability | CCK-8/MTT assay | 24-h treatment; n=6 replicates/group | Dose-dependent rescue of RSL3-induced cytotoxicity |
| Lipid ROS | C11-BODIPY 581/591 | 5 μM, 30 min incubation; flow cytometry | Significant reduction in oxidized C11-BODIPY signal |
| Intracellular Iron | FerroOrange | 1 μM, 30 min incubation; fluorescence microscopy | Decreased fluorescence intensity indicating reduced Fe2+ |
| GPX4 Activity | Commercial activity kit | Cell lysates; n=3 replicates/group | Preservation of GPX4 activity despite RSL3 challenge |
| Nrf2 Activation | Western blot/Immunofluorescence | Nuclear/cytoplasmic fractionation | Increased nuclear Nrf2 translocation |
| Gene Expression | qRT-PCR | RNA isolation; reference gene GAPDH | Upregulation of Nrf2-target genes (NQO1, HO-1, GCLM) |
Figure 2: In vivo experimental workflow for evaluating this compound in rat IVDD models. The timeline spans 8 weeks from animal preparation through endpoint analysis, including surgical induction of IVDD, sustained drug administration, and comprehensive tissue evaluation using histological, immunohistochemical, and imaging approaches.
Histopathological evaluation serves as a primary endpoint for assessing this compound efficacy in IVDD models. The modified Pfirrmann grading system provides a standardized approach for classifying degenerative changes based on disc structure, distinction between nucleus pulposus and annulus fibrosus, and signal intensity from MRI T2-weighted images. [4] this compound treatment should demonstrate significant improvement in these parameters compared to vehicle-treated IVDD controls, with particular attention to preservation of NP cellularity and extracellular matrix integrity.
Iron accumulation and lipid peroxidation represent critical molecular endpoints for confirming this compound's anti-ferroptotic activity. Quantitative analysis of immunohistochemical staining for 4-HNE (lipid peroxidation marker) and Perl's Prussian blue (iron deposition) should reveal significant reductions in this compound-treated animals compared to degenerative controls. [3] Similarly, Western blot analysis of Nrf2, GPX4, and SLC7A11 expression in disc tissues should demonstrate this compound-mediated upregulation of these protective proteins, confirming the proposed mechanism of action.
Morphometric measurements including intervertebral height index (IHI) provide objective assessment of disc preservation. IHI is calculated using radiographic measurements according to the formula: IHI = (d + c)/(a + b) × 100%, where a represents the length of the lower edge of the upper vertebrae, b represents the length of the upper edge of the lower vertebral body, c represents the height of the posterior edge of the intervertebral space, and d represents the height of the anterior edge of the intervertebral space. [4] this compound treatment should mitigate IVDD-associated disc space narrowing, resulting in significantly higher IHI values compared to degenerative controls.
Nrf2 dependency must be conclusively established through both in vitro and in vivo approaches. In NP cell cultures, Nrf2 knockdown via siRNA should significantly attenuate this compound's protective effects against RSL3-induced ferroptosis, confirming the central role of this transcription factor. [3] Similarly, histological assessment of nuclear Nrf2 localization in disc tissues should demonstrate enhanced nuclear translocation in this compound-treated animals, correlating with improved disc preservation.
Integrated pathway analysis should contextualize this compound's effects within the broader ferroptosis network. This includes assessment of complementary pathways such as the glutathione-based GPX4 system, the FSP1-CoQ10 pathway, and the GCH1-BH4 system, which collectively govern cellular susceptibility to ferroptosis. While this compound primarily operates through Nrf2 activation, potential interactions with these parallel systems may contribute to its overall efficacy and should be explored in comprehensive mechanistic studies.
Dose-response relationships for this compound should be carefully established in specific experimental systems, as efficacy may vary based on cell type, species, and degeneration severity. Initial range-finding studies should test concentrations from 1-100 μM in vitro and doses from 5-20 mg/kg in vivo to identify optimal therapeutic windows. [3] Researchers should note that the therapeutic efficacy of this compound and other NSAIDs in IVDD may exhibit segment-specific variations, with some studies reporting more pronounced protective effects in upper lumbar segments compared to lower lumbar regions. [4]
Combination therapy approaches represent a promising research direction, particularly given the multifactorial nature of IVDD pathogenesis. This compound may be strategically combined with other therapeutic modalities addressing complementary pathways, such as anti-inflammatory biologics, matrix-stabilizing compounds, or cellular therapy approaches. Such combination strategies may yield synergistic benefits by simultaneously targeting multiple degenerative mechanisms.
Formulation considerations are paramount for translational development, as efficient delivery to avascular disc tissue presents substantial challenges. Emerging approaches include the development of sustained-release systems using biomaterial carriers such as cellulose supramolecular hydrogels, which have demonstrated excellent biocompatibility and controlled release properties in disc environments. [2] These advanced delivery systems may enhance this compound retention and penetration into disc tissues, potentially improving therapeutic outcomes.
This compound represents a promising therapeutic candidate for IVDD by specifically targeting the ferroptosis pathway through Nrf2 activation. The detailed protocols outlined in this document provide researchers with standardized methods for evaluating this compound's efficacy in both cellular and animal models of disc degeneration. The comprehensive assessment of ferroptosis markers, including lipid peroxidation, iron accumulation, and antioxidant pathway activation, will facilitate mechanistic understanding and therapeutic optimization.
Future research directions should include investigation of this compound in large animal models, development of targeted delivery systems for enhanced disc penetration, and exploration of potential synergistic combinations with complementary therapeutic approaches. As ferroptosis continues to emerge as a critical pathological mechanism in IVDD, this compound's unique mechanism of action positions it as a valuable tool for both fundamental research and potential clinical translation.
Intervertebral disc degeneration (IVDD) is a predominant cause of low back pain, affecting approximately 50-80% of adults during their lifetime and creating substantial socioeconomic burdens worldwide [1] [2]. The condition is characterized by progressive structural and functional deterioration of the intervertebral discs, particularly within the central nucleus pulposus (NP) region, which undergoes significant changes in cellular composition and extracellular matrix quality [2] [3]. The avascular nature of the NP tissue creates a unique microenvironment with limited nutrient supply, high mechanical stress, and elevated oxidative pressure, making NP cells particularly vulnerable to various forms of programmed cell death [3]. Recent research has identified ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation, as a crucial mechanism in IVDD pathogenesis [1] [4].
Tinoridine, traditionally classified as a non-steroidal anti-inflammatory drug (NSAID), has recently emerged as a promising therapeutic candidate for IVDD through a novel mechanism of action [1]. A comprehensive screening of an NSAID library revealed that this compound exhibits a high binding affinity to nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of cellular antioxidant responses and a key inhibitory protein for ferroptosis [1]. This discovery positions this compound as a potential disease-modifying agent for IVDD that extends beyond symptomatic pain relief to address the underlying cellular mechanisms driving disc degeneration. The following application notes and protocols provide detailed methodologies for investigating this compound's protective effects on nucleus pulposus cells, along with quantitative findings that support its therapeutic potential.
Table 1: Summary of this compound's Effects on Ferroptosis Inhibition and IVDD Progression
| Experimental Model | Treatment Conditions | Key Parameters Measured | Results | Significance |
|---|---|---|---|---|
| In Vitro NP Cells | RSL3-induced ferroptosis + this compound | Cell viability, Lipid peroxidation, GSH/GPX4 activity | Rescued RSL3-induced ferroptosis in NP cells | p < 0.05 |
| Nrf2 Knockdown NP Cells | RSL3 + this compound + Nrf2 KD | Cell survival, Ferroptosis markers | Reversed protective effects of this compound | Confirmed Nrf2 dependence |
| Gene Expression Analysis | This compound treatment | Nrf2 pathway activation | Promoted Nrf2 expression and activity | p < 0.05 |
| In Vivo Rat IVDD Model | This compound administration | Disc height, Histological grading, ECM composition | Attenuated IVDD progression | Significant improvement vs. control |
Table 2: Molecular Binding and Mechanistic Profile of this compound
| Characteristic | This compound Properties | Comparative Context |
|---|---|---|
| Primary Molecular Target | Nrf2 protein high binding affinity | Specific interaction confirmed by molecular docking |
| Key Signaling Pathway | Nrf2/Gpx4 axis | Central regulatory pathway for ferroptosis inhibition |
| Ferroptosis Regulation | Suppresses lipid peroxidation, preserves mitochondrial membrane integrity | Distinct from apoptosis, necroptosis, and pyroptosis |
| Therapeutic Classification | NSAID with novel ferroptosis inhibitory function | Repurposing potential for IVDD therapy |
| Experimental Validation | In vitro NP cell models and in vivo rat IVDD | Confirmed efficacy across biological models |
The quantitative data demonstrates that this compound exerts significant protective effects at multiple biological levels. In cellular models, it effectively counteracted RSL3-induced ferroptosis, a specific ferroptosis inducer that operates through GPX4 inhibition [1]. The crucial role of Nrf2 signaling in mediating this protection was confirmed through knockdown experiments, where genetic suppression of Nrf2 abolished this compound's beneficial effects [1]. In animal models of IVDD, this compound administration resulted in measurable improvements in disc height preservation and histological organization, indicating its potential to modify disease progression at the structural level [1].
Purpose: To identify NSAIDs with high binding affinity to Nrf2 protein for potential ferroptosis inhibition.
Materials and Reagents:
Procedure:
Purpose: To evaluate this compound's protective effects against RSL3-induced ferroptosis in nucleus pulposus cells.
Materials and Reagents:
Procedure:
Purpose: To confirm the essential role of Nrf2 in mediating this compound's anti-ferroptosis effects.
Materials and Reagents:
Procedure:
Diagram 1: Molecular mechanism of this compound's anti-ferroptosis activity in nucleus pulposus cells. The pathway illustrates this compound's binding to Nrf2 and subsequent activation of the cellular antioxidant response that counteracts ferroptosis execution mechanisms.
The mechanistic pathway illustrated in Diagram 1 demonstrates how This compound targets the Nrf2-GPX4 axis to inhibit ferroptosis in nucleus pulposus cells. The molecular docking screening that identified this compound revealed its high binding affinity for Nrf2, a transcription factor that regulates numerous antioxidant genes [1]. Upon activation by this compound, Nrf2 translocates to the nucleus and enhances the expression of glutathione peroxidase 4 (GPX4), a key enzyme that converts toxic lipid hydroperoxides to nontoxic lipid alcohols, thereby interrupting the lipid peroxidation chain reaction that drives ferroptosis [1] [4].
The ferroptosis execution pathway (left side of diagram) involves multiple interconnected processes: iron accumulation catalyzes the Fenton reaction generating reactive oxygen species (ROS); system Xc- inhibition reduces cystine uptake, depleting glutathione (GSH) stores; and GPX4 inhibition prevents the reduction of lipid hydroperoxides, leading to massive lipid peroxidation and eventual membrane rupture [4] [5] [6]. This compound's activation of the Nrf2-GPX4 axis directly counteracts these destructive processes, preserving membrane integrity and promoting NP cell survival. This mechanism is particularly relevant in the context of IVDD, where the unique avascular microenvironment of the intervertebral disc creates conditions conducive to ferroptosis, including limited nutrient availability, hypoxia, and oxidative stress [1] [3].
The discovery of this compound as a ferroptosis inhibitor with efficacy in IVDD models presents several promising research and clinical implications. From a drug development perspective, this compound offers the advantage of being an already clinically used NSAID with a known safety profile, potentially accelerating its repurposing for IVDD treatment [1]. The dual functionality of this compound - combining conventional anti-inflammatory effects with novel ferroptosis inhibition - positions it as a potential disease-modifying agent that could address both symptomatic pain and underlying degenerative processes in IVDD [1] [3].
Future research directions should focus on:
The growing understanding of ferroptosis in various orthopedic conditions, including osteoporosis, osteoarthritis, and intervertebral disc degeneration, suggests that this compound's applications might extend beyond IVDD to other degenerative joint and bone diseases [6]. As research in ferroptosis continues to expand, this compound represents a promising tool compound for both mechanistic studies and therapeutic development in the field of degenerative musculoskeletal disorders.
Lipid peroxidation represents a critical molecular mechanism underlying oxidative damage to cellular structures and contributes significantly to cytotoxic processes that ultimately lead to cell death. This complex process involves the formation and propagation of lipid radicals, oxygen incorporation, rearrangement of double bonds in unsaturated lipids, and eventual destruction of membrane lipids, producing various breakdown products including aldehydes such as malondialdehyde (MDA). [1] Tinoridine (2-amino-3-ethoxy-carbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine) has emerged as a remarkably potent inhibitor of lipid peroxidation, demonstrating significant advantages over conventional antioxidants like α-tocopherol in experimental models. [2]
Recent research has revealed the continued relevance of this compound's mechanism of action in contemporary cell death studies, particularly in ferroptosis, an iron-dependent form of programmed cell death characterized by excessive lipid peroxidation. [3] [4] The inhibition of lipid peroxidation remains a crucial therapeutic strategy for various pathological conditions, including neurodegenerative diseases, hepatotoxicity, and other conditions involving oxidative damage to cellular membranes. [1] This document provides comprehensive application notes and detailed protocols for assessing this compound's anti-peroxidative activity in standardized experimental systems.
Table 1: Key Properties of this compound as Lipid Peroxidation Inhibitor
| Property | Description | Experimental Evidence |
|---|---|---|
| Chemical Structure | 2-amino-3-ethoxy-carbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | [2] |
| Primary Mechanism | Chain-breaking inhibition at initial step of lipid peroxidation | [2] |
| Inhibitory Concentration | 5 μM (complete inhibition in microsomal systems) | [2] [5] |
| Comparative Potency | Approximately 50× greater than α-tocopherol | [2] |
| MDA Inhibition Ratio | 1 mol this compound prevents formation of 6-10 mol MDA | [2] [5] |
| Model Systems | Rat liver microsomes and mitochondria | [2] [5] |
Microsomal preparation: Sacrifice adult rats by decapitation, quickly remove livers, and homogenize in ice-cold 0.25M sucrose solution. Centrifuge homogenate at 12,000×g for 15 minutes at 4°C. Collect supernatant and centrifuge at 105,000×g for 60 minutes to obtain microsomal pellet. Resuspend pellet in incubation buffer to protein concentration of 1-2 mg/mL. [2]
Reaction setup: In a series of test tubes, add:
Control preparations: Include positive control (no inhibitor), negative control (no induction system), and solvent control (vehicle only).
Incubation: Incubate reaction mixtures at 37°C for 30 minutes with gentle shaking.
Reaction termination and MDA measurement: Add 1.0 mL of 20% trichloroacetic acid to stop reaction. Centrifuge at 3000×g for 10 minutes. Transfer 1.5 mL of supernatant to fresh tube, add 1.0 mL TBA reagent, and heat at 95°C for 30 minutes. Cool samples and measure absorbance at 532 nm against blank. Calculate MDA concentration using molar extinction coefficient of 1.56×10⁵ M⁻¹cm⁻¹ or standard curve. [2]
Additional parameters: Monitor microsomal membrane integrity by turbidity decrease at 520 nm and cytochrome P-450 destruction spectrophotometrically. [2]
Mitochondrial isolation: Homogenize rat liver in ice-cold 0.25M sucrose, 1mM EDTA solution. Centrifuge at 600×g for 10 minutes to remove nuclei and debris. Collect supernatant and centrifuge at 8,000×g for 15 minutes to obtain mitochondrial pellet. Wash twice and resuspend in incubation buffer to protein concentration of 2 mg/mL. [5]
Reaction setup: In test tubes, combine:
Incubation and analysis: Incubate at 37°C for 30 minutes. Terminate reaction with TCA and measure MDA formation as described in microsomal assay. Simultaneously monitor decrease in turbidity at 520 nm as indicator of mitochondrial membrane disintegration. [5]
Table 2: this compound Inhibition Efficacy in Different Experimental Systems
| Assay System | Induction Method | Complete Inhibition Concentration | MDA Inhibition Ratio (mol this compound:mol MDA) | Comparative Efficacy (vs. α-tocopherol) |
|---|---|---|---|---|
| Rat Liver Microsomes | Ascorbic acid (0.3 mM) | 5 μM | 1:10 | 50× more potent |
| Rat Liver Microsomes | NADPH system | 5 μM | 1:10 | 50× more potent |
| Rat Liver Mitochondria | Ascorbic acid/Fe²⁺ | 5 μM | 1:6 | Not determined |
The experimental data demonstrates that this compound acts as a highly efficient chain-breaking antioxidant in lipid peroxidation systems. The finding that 1 mole of this compound inhibits the formation of 6-10 moles of malondialdehyde suggests it primarily targets the initiation phase of the peroxidation chain reaction. [2] [5] In mitochondrial systems, the 1:6 inhibition ratio indicates the existence of a limited chain reaction constrained by membrane structure, specifically a "membrane sphere" capable of releasing 6 molecules of MDA and containing approximately 36 molecules of constitutive phospholipids. [5]
The remarkable potency of this compound (50× greater than α-tocopherol) highlights its potential as a therapeutic candidate for conditions involving oxidative membrane damage. The similar efficacy in both ascorbate and NADPH-induced systems suggests a common mechanism of action independent of the specific induction pathway. [2]
Diagram 1: Mechanism of Lipid Peroxidation and this compound Inhibition. The diagram illustrates the sequential radical chain reaction of lipid peroxidation and the points of this compound intervention. This compound primarily acts at the initial stages of radical formation, preventing propagation of the destructive chain reaction that ultimately leads to membrane disintegration and malondialdehyde formation.
The comprehensive data from both microsomal and mitochondrial assays establishes this compound as an exceptionally potent inhibitor of lipid peroxidation. The consistent effectiveness at 5 μM concentration across different experimental systems and induction methods suggests a fundamental mechanism of action that targets common pathways in the peroxidation cascade. The demonstrated ability to protect membrane integrity and preserve cytochrome P-450 function highlights its potential for mitigating oxidative damage in hepatic systems. [2] [6]
The differential MDA inhibition ratios between microsomal (1:10) and mitochondrial (1:6) systems provide insight into the structural constraints of lipid peroxidation in different membrane environments. The lower ratio in mitochondria suggests the presence of smaller "peroxidation units" limited by the unique membrane architecture, possibly related to cristae organization. [5] This has implications for understanding how antioxidant efficacy varies between intracellular compartments.
The mechanistic insights from this compound studies have gained renewed importance in the context of ferroptosis research. Ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxide accumulation, shares fundamental pathways with the classical lipid peroxidation models studied in this compound research. [3] [4] The key features of ferroptosis – iron accumulation, glutathione depletion, and membrane lipid peroxidation – align closely with the ascorbate/Fe²⁺-induced peroxidation systems where this compound demonstrates exceptional efficacy.
This compound's ability to completely inhibit peroxidation at low micromolar concentrations suggests potential applications in experimental ferroptosis modulation. Recent research has identified ferroptosis as a significant factor in diverse pathological conditions including neurodegenerative diseases, cancer, and ischemic injuries, making the development of effective inhibitors a therapeutic priority. [3] [4] While contemporary research has focused on compounds like ferrostatin-1 and liproxstatin-1, the historical data on this compound's potency suggests it may represent an underutilized chemical scaffold for developing novel ferroptosis inhibitors.
Solvent selection: For this compound stock solutions, DMSO is generally preferred over ethanol due to better compound stability. Final solvent concentration should not exceed 0.5% to avoid cellular toxicity.
Membrane integrity assessment: Complement turbidity measurements with additional membrane integrity assays such as cytochrome c release (mitochondria) or enzyme latency measurements for comprehensive evaluation.
Iron chelation controls: Include desferrioxamine or other iron chelators as additional controls to distinguish between iron chelation and radical scavenging mechanisms.
Time course studies: Conduct preliminary time course experiments (15-60 minutes) to establish linear phase of MDA formation for accurate inhibition calculations.
Alternative detection methods: Consider HPLC-based MDA quantification for improved specificity in complex biological samples where TBA-reactive substances may interfere.
Tinoridine is a non-steroidal anti-inflammatory drug (NSAID) that undergoes significant metabolism. A 2015 study identified 11 metabolites in rat models, which are also relevant for understanding human metabolism [1]. The table below summarizes these metabolites and their potential for analytical interference.
| Metabolite Type | Quantity Identified | Key Interference Risk / Analytical Note |
|---|---|---|
| Hydroxylated Metabolites | Multiple | High risk of isobaric interference with other oxidative metabolites; similar mass and fragmentation patterns. |
| Dealkylated Metabolites | Multiple | Structural similarities can lead to co-elution; requires high-resolution MS for separation. |
| Acetylated Metabolites | At least one | Potential for in-source fragmentation, generating signal noise. |
| Glucuronide Conjugates | Multiple (Phase II) | Highly labile; can hydrolyze in wastewater or sample pipelines, reverting to parent drug and causing inaccurate quantification [1] [2]. |
Here are solutions to common issues stemming from the metabolites listed above.
This is likely due to the variable and unpredictable hydrolysis of this compound glucuronide metabolites [1] [2].
Yes, it is highly probable. The diverse metabolic profile of this compound means several previously unknown compounds may appear [1].
The key is to distinguish the parent drug from its metabolites, which can have similar mass transitions.
This detailed methodology is based on the approach used to identify the 11 novel metabolites [1].
Objective: To identify and characterize in vivo and in vitro metabolites of this compound.
Workflow Summary: The following diagram outlines the major phases of the experimental protocol.
1. Sample Preparation & Metabolite Enrichment
2. Liquid Chromatography Separation
3. Mass Spectrometry Analysis
4. Data Processing & Metabolite Identification
The table below summarizes the available solubility data for Tinoridine and its hydrochloride salt in different solvents.
| Compound | Form | Solubility in DMSO | Solubility in Water | Solubility in Ethanol | Molecular Weight |
|---|---|---|---|---|---|
| This compound | Free base | 125 mg/mL (395.04 mM) [1] | Insoluble [2] | Information missing | 316.42 g/mol [1] [2] |
| This compound hydrochloride | Hydrochloride salt | 10-18 mg/mL (28.34 - 51.0 mM) [3] [4] | ~2.5 mg/mL (7.08 mM) [3] | ~2 mg/mL [4] | 352.88 g/mol [3] [5] [4] |
A key finding is that the hydrochloride salt form of this compound offers significantly higher solubility in water compared to the free base, providing a valuable alternative for experiments requiring aqueous solvents [3] [5].
Here are detailed methods for preparing stock solutions using the different available forms.
This protocol is for the free base (Cat. No. HY-W032848), which has high solubility in DMSO [1].
This protocol is for the hydrochloride salt (Cat. No. HY-111354), which can be dissolved in DMSO or water [3].
For animal studies where a solution cannot be achieved, a stable suspension can be prepared [4].
Here are solutions to problems you might encounter when working with this compound.
Problem: Precipitation upon dilution. Cause: Diluting a DMSO stock solution into an aqueous buffer can cause the compound to crash out due to the change in solvent environment. Solution:
Problem: Low apparent solubility or slow dissolution. Cause: The compound may take time to fully dissolve, especially the hydrochloride salt in water. Solution:
Problem: Need for aqueous dosing in animal studies. Cause: High concentrations of DMSO are not suitable for in vivo administration. Solution:
The following flowchart can help you choose the right form and solvent for your experiment based on your specific requirements.
The table below consolidates key data on Tinoridine from the search results.
| Aspect | Details |
|---|---|
| Drug Type | Small molecule drug [1] |
| Synonyms | Nonflamin, Tienoridine, Tienoridine hydrochloride [1] |
| Known Action | Non-steroidal anti-inflammatory agent (NSAID); COX inhibitor [2] [1] |
| Highest Phase | Approved (in Japan for inflammation and pain) [1] |
| Molecular Formula | C17H20N2O2S (base) [3] C17H21ClN2O2S (hydrochloride) [1] |
| CAS Registry | 24237-54-5 (base) [3]; 25913-34-2 (hydrochloride) [2] [1] |
| Primary Targets | P450 enzyme, COX (Cyclooxygenase) [3] |
| In Vivo Note | Shown to inhibit CCl4-induced hepatotoxicity and protect lysosome stability in rats [3] |
Since direct data is unavailable, here is a general experimental approach that you can adapt to determine the plasma stability of this compound.
When planning stability experiments, keep these points in mind:
Tinoridine is an anti-inflammatory and analgesic agent. Enhancing its detection sensitivity in complex biological matrices like plasma, urine, or tissue homogenates is crucial for accurate pharmacokinetic and bioequivalence studies.
LC-MS/MS is the preferred technique for sensitive and selective drug quantification. Here are common issues and solutions:
| Troubleshooting Area | Specific Parameter to Check | Suggested Optimization Strategy |
|---|---|---|
| Sample Preparation & Clean-up | Extraction Efficiency | Solid-Phase Extraction (SPE): Test different sorbents (C18, mixed-mode). Liquid-Liquid Extraction (LLE): Optimize organic solvent type/ratio. Protein Precipitation: Assess different precipitating solvents (acetonitrile/methanol) [1]. |
| Chromatographic Separation | Peak Shape & Resolution | Mobile Phase: Modify pH (e.g., 0.1% formic acid for positive mode; ammonium acetate/bicarbonate for negative mode). Column: Use a sub-2µm particle column for higher efficiency. Flow Rate & Gradient |
| Mass Spectrometric Detection | Ionization & Fragmentation | Ion Source Parameters: Optimize source temperature, desolvation gas flow, and voltages. Fragmentor Voltage/Collision Energy: Fine-tune for maximal precursor and product ion signal. |
Q1: What is the most critical step to improve sensitivity for this compound in LC-MS/MS? The ionization efficiency in the source is often the limiting factor. Start by directly infusing a this compound standard to optimize the instrument parameters for this specific compound before troubleshooting other areas.
Q2: How can I reduce matrix effects that suppress the this compound signal? Improving sample clean-up is the most effective strategy. Switching from protein precipitation to a selective SPE or LLE method can significantly reduce co-eluting matrix components that cause ion suppression.
Q3: My method was working but sensitivity has suddenly dropped. What should I check first? This typically indicates instrumental issues. First, check the condition of the LC system (e.g., column performance, pressure) and the MS source for contamination. Cleaning the ion source and orifice is often the fastest way to restore sensitivity.
This is a generalized protocol that you can adapt and optimize for this compound in your specific matrix.
The following diagram visualizes the complete workflow for developing and troubleshooting a sensitive this compound detection method.
The following tables summarize the key parameters for the analysis of Tinoridine Hydrochloride from two studies: a general High-Resolution Mass Spectrometry (HRMS) degradation study [1] and a validated quantitative method for bioanalysis [2].
Table 1: HPLC Parameters for Separation
| Parameter | Degradation Profiling (HRMS) [1] | Quantitative LC-MS in Rat Plasma [2] |
|---|---|---|
| HPLC Column | X-Bridge C18 (250 mm × 4.6 mm, 5 µm) [1] | Zorbax extended C18 (50 mm × 2.1 mm, 1.8 µm) [2] |
| Mobile Phase | Gradient elution (specific phases not detailed) [1] | Gradient of Acetonitrile and 0.1% Formic Acid [2] |
| Flow Rate | Not Specified | 0.5 mL/min [2] |
Table 2: Mass Spectrometry Detection Parameters
| Parameter | Degradation Profiling (HRMS) [1] | Quantitative LC-MS in Rat Plasma [2] |
|---|---|---|
| Ionization Mode | Not Specified | Positive Ion Electrospray Ionization (ESI+) [2] |
| Target Ion ([M+H]+) | Not Specified | m/z 317 (this compound) [2] |
| Internal Standard | Not Applicable | Ketorolac (m/z 256) [2] |
| Calibration Range | Not Applicable | 2–200 ng/mL [2] |
Table 3: Sample Preparation & Pre-treatment
| Step | Quantitative LC-MS in Rat Plasma [2] |
|---|---|
| Sample Matrix | Rat Plasma |
| Preparation Method | Protein Precipitation |
| Precipitation Solvent | Methanol |
Here are the detailed methodologies for the key experiments cited.
1. Validated LC-MS Method for Quantification in Rat Plasma [2] This method is designed for pharmacokinetic studies.
2. Comprehensive Degradation Profiling using HPLC-HRMS [1] This study provides a basis for quality control during storage.
The diagram below outlines the logical workflow for the quantitative analysis of this compound in a biological matrix like rat plasma, based on the validated method.
While explicit troubleshooting guides were not found, the research articles point to specific areas that require attention.
What is the key advantage of using HRMS for this compound analysis? High-Resolution Mass Spectrometry (HRMS) provides mass measurements with 4-5 decimal digits of accuracy. This high level of precision is crucial for distinguishing between this compound and other molecules with very similar nominal masses, and is essential for confidently identifying and characterizing its degradation products [1] [3].
The method mentions an internal standard. Why is it used? The cited LC-MS method uses ketorolac as an internal standard [2]. Internal standards are critical in quantitative bioanalysis to correct for variations during sample preparation and analysis. Using a stable isotopically labeled internal standard (e.g., ¹³C-labeled this compound) is considered a best practice, as it can more effectively minimize ion suppression or enhancement effects in the mass spectrometer, leading to more accurate and reliable results [4].
My analysis shows unexpected peaks. What could be the source? this compound is susceptible to degradation under various conditions. If you see unexpected peaks in your chromatogram, consider the following:
For analyzing tinoridine hydrochloride and its degradation products, a specific reversed-phase HPLC method has been developed and validated as per ICH guidelines [1]. The key parameters are summarized below:
| Parameter | Specification |
|---|---|
| Objective | Separation and analysis of this compound hydrochloride and its degradation products [1]. |
| Column | X-Bridge C18 (250 mm x 4.6 mm, 5 µm) [1]. |
| Mobile Phase | Gradient method (specific details not mentioned in search results). |
| Detection | HPLC-PDA (Photo-Diode Array) [1]. |
| Validation | Method developed and validation performed per ICH Q1A(R2) guideline [1]. |
| Key Finding | The method successfully separated and characterized six degradation products formed under hydrolytic, thermal, and photolytic stress conditions [1]. |
Chromatographic problems can arise from various parts of the system. Here is a logical guide to diagnosing and resolving them.
Beyond general troubleshooting, specific factors are crucial for reliable this compound results:
The core methodology for Tinoridine metabolite enrichment and analysis is detailed in a 2015 study that used UHPLC-QTOF-MS/MS. The workflow involved specific sample preparation techniques to isolate metabolites from complex biological matrices [1] [2] [3].
The table below summarizes the key parameters of the experimental protocol:
| Protocol Aspect | Specific Details |
|---|---|
| In Vivo Sample Collection | Blood, urine, and feces collected from Sprague-Dawley rats (n=5) after a 20 mg/kg dose, over 24 hours [1] [2]. |
| In Vitro Incubation | Incubation with rat and human liver microsomes [1] [2]. |
| Sample Preparation (Enrichment) | 1. Protein Precipitation: Using acetonitrile. 2. Solid-Phase Extraction (SPE): For further cleaning and enrichment of metabolites [1] [2]. | | Chromatography & Detection | UHPLC-QTOF-MS/MS with accurate mass measurement [1] [2]. | | Data Processing | Use of multiple mass defect filters to eliminate false-positive ions [1] [2]. |
Q1: What is the primary goal of this sample preparation workflow? The workflow is designed to efficiently isolate this compound and its metabolites from biological samples. Protein precipitation removes large proteins, while the subsequent Solid-Phase Extraction step further purifies and concentrates the metabolites, making them more detectable for the mass spectrometer [1] [2].
Q2: How many metabolites were identified, and what were the common types? The study identified a total of 11 metabolites in rat urine samples. The common biotransformation pathways observed included hydroxylation, dealkylation, acetylation, and glucuronidation [1] [2].
Q3: Were any toxicity concerns identified for the metabolites? Yes, an in silico (computer-simulated) toxicological screening of the metabolites suggested that two of them showed a potential for lung or liver toxicity. This highlights the importance of identifying and characterizing metabolites during drug development [1] [2].
Issue: High Background or False Positives in Data
Issue: Low Abundance of Metabolites in In Vitro Samples
The following diagram illustrates the complete end-to-end workflow for the enrichment and characterization of this compound metabolites, from initial sample collection to final data analysis.
A summary of the primary sources of false positives and their solutions is below.
| Issue | Cause/Source | Recommended Solution |
|---|---|---|
| Endogenous Interference | Biological matrix (plasma, urine, feces) co-extractives [1] | Protein precipitation with acetonitrile + Solid-Phase Extraction (SPE) [1] |
| Instrumental Noise | High background chemical noise in MS | Implement Mass Defect Filter (MDF) during data processing [1] |
| In-Source Degradation | Degradation products formed in ion source [2] | Optimize LC method to separate DPs; consider stable analogue as internal standard |
Here are detailed answers and protocols for addressing the key issues.
The following optimized sample preparation protocol is recommended to effectively clean up samples and enrich metabolites [1].
Applying a Mass Defect Filter (MDF) is highly effective. The mass defect is the difference between a compound's exact mass and its nearest integer mass. This compound and its true metabolites will have mass defects within a specific, predictable range. Ions falling outside this defined range can be programmatically filtered out, significantly reducing false-positive results [1].
Yes, forced degradation studies have identified several degradation products. A robust HPLC method is crucial to separate these from the parent drug and its metabolites. Key stress conditions that induce degradation include hydrolytic, thermal, and photolytic conditions [2]. The workflow below illustrates the relationship between sample preparation, analysis, and data processing.
For a comprehensive metabolite profile, follow the complete experimental workflow. The schematic below outlines the logical sequence from sample preparation to final identification, highlighting the critical step of applying a Mass Defect Filter to reduce false positives [1].
The table below summarizes a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of Tinoridine hydrochloride in rat plasma, as detailed in the search results [1]. This can serve as a reliable starting protocol.
| Parameter | Specification |
|---|---|
| Application | Quantification of this compound HCl in rat plasma for pharmacokinetic studies |
| Sample Pre-treatment | Protein Precipitation [1] |
| Pre-treatment Details | Methanol used for protein precipitation [1] |
| Chromatography Column | Zorbax extended C18 column (50 mm × 2.1 mm, 1.8 μm) [1] |
| Mobile Phase | Acetonitrile and 0.1% formic acid in gradient elution mode [1] |
| Flow Rate | 0.5 mL min⁻¹ [1] |
| Detection Method | Positive ion electrospray ionization mass spectrometry (ESI+) [1] |
| Target Ions ([M+H]⁺) | m/z 317 for this compound; m/z 256 for Ketorolac (Internal Standard) [1] |
| Calibration Range | 2–200 ng mL⁻¹ [1] |
This methodology has been successfully applied to pharmacokinetic studies in rats [1]. A separate study on metabolite identification also used a simple protein precipitation method with acetonitrile, followed by solid-phase extraction to enrich the samples [2].
The following diagram illustrates the general workflow for the sample preparation method described above.
What is a suitable internal standard for this compound quantification in biological samples? In the validated LC-MS method, ketorolac tromethamine was successfully used as an internal standard for the quantification of this compound in rat plasma [1].
Besides LC-MS, what other analytical techniques are used for this compound? While LC-MS is prominent for complex biological matrices [1] [2], other techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are standard for drug analysis. For instance, a similar drug (Tizanidine) was analyzed using a C18 column with a UV detector at 318 nm [3]. UV-Vis spectroscopy is another fundamental technique for analyzing compounds that absorb in the ultraviolet or visible range [4] [5].
Please note the following constraints of the information gathered:
Here is a summary of the key parameters from published studies:
| Application / Model | Key Incubation Conditions | Analysis Method | Key Findings / Purpose |
|---|
| Metabolite Identification [1] | System: Rat & Human Liver Microsomes Sample Prep: Protein precipitation (ACN), Solid-Phase Extraction | UHPLC-QTOF-MS/MS | Identified 11 novel in vivo metabolites; 2 major metabolites formed in microsomes. | | Degradation Profiling [2] | Conditions: Hydrolytic (acid, base, neutral), thermal, photolytic, oxidative (H₂O₂, Fenton's reagent, FeCl₃). Guideline: ICH Q1A(R2) | HPLC with HRMS | Drug stable under oxidative conditions; 6 new degradation products characterized. | | Ferroptosis Inhibition [3] | System: Nucleus Pulposus (NP) Cells Inducer: RSL3 Key Mechanistic Step: Binding to Nrf2 protein (predicted in silico) | In vitro cell-based assays | Tinoridine rescues RSL3-induced ferroptosis by activating the Nrf2/Gpx4 pathway. |
For a more granular view, here are the expanded protocols for the metabolite identification and ferroptosis studies.
This workflow is designed to identify and characterize the metabolites of this compound.
This workflow outlines the process for evaluating this compound's effect in a ferroptosis model.
Q1: Why are my this compound samples degrading during storage?
Q2: What safety considerations are there for this compound metabolites?
Q3: What is a key control experiment for the ferroptosis assay?
| Aspect | Experimental Findings | Experimental Model |
|---|---|---|
| Molecular Target | High binding affinity to Nrf2 protein, identified via molecular docking screening [1] [2]. | In silico (Computer-based screening) |
| Mechanism of Action | Promotes expression and activity of Nrf2; protective effect reversed upon Nrf2 knockdown, confirming Nrf2-dependence [1] [2]. | In vitro (Nucleus pulposus cells) |
| Cellular Effect | Rescued RSL3-induced ferroptosis [1] [2]. | In vitro (Nucleus pulposus cells) |
| In Vivo Efficacy | Attenuated progression of Intervertebral Disc Degeneration (IVDD) in rats [1] [2]. | In vivo (Rat model of IVDD) |
For researchers looking to replicate or build upon these findings, here are the key methodologies from the cited studies:
The following diagram illustrates the core pathway of ferroptosis and the proposed unique mechanism of this compound compared to a classical NSAID like Aspirin.
This diagram highlights a key hypothesized difference: while the primary action of classical NSAIDs is anti-inflammatory via COX inhibition, this compound's potential therapeutic benefit in this context is linked to a direct antioxidant mechanism via the Nrf2 pathway [1] [2] [3].
The discovery of this compound's ferroptosis-inhibiting property is promising for several reasons:
However, a comprehensive comparative guide is currently limited by a lack of direct, head-to-head experimental data. Future research should focus on:
The table below summarizes the key findings from a 2015 study that characterized Tinoridine metabolites and conducted an initial in silico toxicological screening [1].
| Aspect | Experimental Details & Findings |
|---|---|
| Analytical Platform | Ultrahigh-performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry (UHPLC-QTOF-MS/MS) [1]. |
| Dosing & Samples | Administered to Sprague-Dawley rats (20 mg/kg); blood, urine, and feces collected over 24 hours. In vitro incubation with rat and human liver microsomes [1]. |
| Sample Preparation | Protein precipitation with acetonitrile, followed by solid-phase extraction (SPE) for metabolite enrichment [1]. |
| Data Processing | Use of multiple mass defect filters to eliminate false-positive ions [1]. |
| Identified Metabolites | 11 metabolites total in urine samples. Types included: hydroxylated, dealkylated, acetylated, and glucuronide conjugates. A subset was also found in plasma and feces. Only two major metabolites were formed in liver microsomal incubations [1]. |
| Toxicological Screening | In silico evaluation predicted two metabolites with a potential for lung or liver toxicity [1]. |
For researchers aiming to replicate or build upon this work, the following workflow details the key experimental steps as described in the study [1].
Recent research has uncovered a novel mechanism of action for this compound itself, which provides a compelling direction for future metabolite toxicity studies. A 2024 study identified this compound through molecular docking as a high-affinity binder to the Nrf2 protein, a key inhibitor of ferroptosis (an iron-dependent form of programmed cell death) [2].
Subsequent in vitro and in vivo experiments confirmed that this compound promotes Nrf2 expression and activity, thereby rescuing cells from ferroptosis and attenuating intervertebral disc degeneration in rats [2]. This pathway offers a specific, mechanistically grounded target for advanced toxicity screening.
The search results indicate that while this compound's metabolites have been identified, their comparative toxicity profiling against other drugs is not publicly available. To build a complete guide, consider the following:
The table below summarizes the core characteristics of Tinoridine and Tiaprofenic acid based on the information found.
| Feature | This compound | Tiaprofenic Acid |
|---|---|---|
| Drug Class | Non-steroidal Anti-inflammatory Drug (NSAID) [1] | Non-steroidal Anti-inflammatory Drug (NSAID) of the profen (arylpropionic acid) class [2] [3] |
| Primary Mechanism | Cyclooxygenase (COX) enzyme inhibition; potent antiperoxidative and radical scavenger activity [1] | Cyclooxygenase (COX) enzyme inhibition, with a degree of selectivity for COX-2 over COX-1; modulates leukocyte function and cytokine release [2] |
| Key Pharmacokinetics | Information not available in search results | • Bioavailability: ~90% [3] • Half-life: 1.5-2.5 hours (3-6 hours for sustained release) [4] [3] • Metabolism: ~10% in liver to inactive metabolites [3] • Excretion: 50-80% unchanged in urine [3] | | Clinical Applications | Treatment of pain and inflammation [1] | Treatment of pain (especially arthritic), musculoskeletal disorders; 300 mg twice daily typical adult dose [2] [3] | | Notable Safety Concerns | Information not available in search results | Severe cystitis (long-term use); caution in renal disease; gastrointestinal, renal, and cardiovascular side effects common to NSAIDs [2] [3] |
Both drugs are thiophene-based NSAIDs that primarily work by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway [1] [2].
The following diagram illustrates the common inflammatory pathway and the points of intervention for these drugs.
Tiaprofenic Acid: Its core action is the inhibition of COX-1 and COX-2 enzymes, reducing the synthesis of pro-inflammatory prostaglandins [2]. It demonstrates a degree of selectivity for COX-2, which may contribute to a better gastrointestinal side effect profile compared to non-selective inhibitors [2]. Furthermore, it modulates the immune response by inhibiting the migration of white blood cells (leukocytes) to inflammation sites and reducing the release of inflammatory mediators like cytokines [2].
This compound: This drug also inhibits COX enzymes [1]. In addition, studies highlight its potent antiperoxidative and radical scavenger activity [1]. This suggests it can directly neutralize reactive oxygen species, which are another key contributor to inflammation and tissue damage, potentially providing an additional mechanism of action beyond prostaglandin suppression.
The search results provide specific experimental data mostly for Tiaprofenic acid and related thiophene compounds.
A clinical pharmacokinetic review detailed the absorption and distribution of the drug [4].
A study on a novel thiophene derivative, RMD86, provides an example of standard preclinical efficacy testing relevant to this drug class [5].
Recent research has identified the NSAID Tinoridine as a novel ferroptosis inhibitor with a unique mechanism of action, positioning it as a potential therapeutic agent for intervertebral disc degeneration [1].
The following workflow visualizes the key experiments that established this compound's role and mechanism:
Key Experimental Details:
While a direct quantitative comparison of binding affinity is not available, this compound can be qualitatively contrasted with other strategies for targeting Nrf2.
| Therapeutic Approach | Mechanism of Nrf2 Activation | Key Characteristics |
|---|---|---|
| This compound [1] | Direct binding to Nrf2 protein (predicted) | NSAID with known safety profile; potential for drug repurposing; shows efficacy in disease models. |
| Electrophilic Inducers [4] [5] | Modify cysteine residues on Keap1, disrupting the Keap1-Nrf2 complex | Broad-acting but can lack specificity; potential for off-target effects due to reactive chemical groups. |
| Direct Peptide & Small-Molecule Inhibitors of Keap1-Nrf2 PPI [5] | Competitively inhibit the protein-protein interaction between Keap1 and Nrf2 | High specificity is possible; but achieving high affinity and good drug-like properties (e.g., brain penetration) can be challenging. |
Activating Glutathione Peroxidase 4 (GPX4) is an emerging therapeutic strategy, primarily for its role in inhibiting a specific type of cell death called ferroptosis [1] [2]. GPX4 is a unique antioxidant enzyme that directly reduces toxic lipid peroxides within cell membranes, thereby protecting them from damage [1] [3].
The potential benefits of GPX4 activation are being explored in various disease contexts, as outlined in the table below.
| Disease/Context | Role of GPX4 Activation | Key Findings/Mechanisms |
|---|---|---|
| Spinal Cord Injury (SCI) [2] | Inhibits ferroptosis, promotes neuronal survival and repair. | Reduces lipid peroxidation, modulates iron homeostasis, mitigates inflammation; targeted delivery via engineered exosomes shows promise in models [2]. |
| Inflammation Control [1] | Suppresses pro-inflammatory pathways. | Suppresses oxidation of arachidonic acid (AA) and activation of the NF-κB pathway [1]. |
| General Ferroptosis Suppression [4] [5] [3] | Protects against oxidative membrane damage. | Converts lipid hydroperoxides into non-toxic lipid alcohols using glutathione (GSH); central regulator of ferroptosis [4] [5] [3]. |
The following diagram illustrates the central role of GPX4 in cellular defense, particularly in preventing ferroptosis, and how its activation exerts a protective effect. The core mechanism involves the reduction of harmful lipid peroxides.
The table below summarizes the core characteristics and research findings for both compounds.
| Feature | Tinoridine | Ferrostatin-1 |
|---|---|---|
| Primary Classification | Investigational NSAID, Thienopyridine derivative [1] [2] [3] | Specific, potent ferroptosis inhibitor [4] [5] [6] |
| Primary Molecular Target | Nuclear factor-erythroid 2-related factor 2 (Nrf2) [7] | Lipid peroxyl radicals (Radical-Trapping Antioxidant) [5] |
| Mechanism of Action | Activates the Nrf2 signaling pathway, upregulating antioxidant gene expression (e.g., HO-1) to counteract ferroptosis [7]. | Directly scavenges lipid reactive oxygen species (ROS) in cell membranes, halting the lipid peroxidation chain reaction that drives ferroptosis [4] [5]. |
| Key Experimental Models | In vitro: Rat nucleus pulposus cells (IVDD model) [7] In vivo: Rat IVDD model [7] | In vitro: HT-22 mouse hippocampal cells [4], C2C12 mouse myoblasts [8] In vivo: Mouse models of Spinal Cord Injury (SCI) [9] and Cerebral Ischemia/Reperfusion [10] | | Key Quantitative Findings | Rescued RSL3-induced ferroptosis in NP cells; attenuated IVDD progression in rats [7]. | In HT-22 cells: Counteracted glutamate toxicity, improved cell viability, reduced LDH release and ROS/MDA levels, enhanced GPX4 and Nrf2 expression [4]. In SCI mice: Promoted neuron survival, improved functional recovery (BMS scores) [9]. | | Development Status | Investigational; predecessor to thienopyridine antiplatelet drugs (clopidogrel) [1] [2] | Widely used as a research tool to study ferroptosis; not a therapeutic drug [6] |
The following diagrams illustrate the distinct pathways through which this compound and Ferrostatin-1 exert their anti-ferroptotic effects.
Here is a summary of key experimental findings and the methodologies used to obtain them.
The protective effects of this compound have been demonstrated in models of intervertebral disc degeneration (IVDD).
| Experimental Model | Inducer of Ferroptosis | This compound Treatment | Key Results |
|---|
| In Vitro: Nucleus Pulposus (NP) cells [7] | RSL3 (GPX4 inhibitor) | Co-treatment with this compound | - Rescued cell viability
Experimental Protocol Highlights for this compound:
Ferrostatin-1 has been extensively tested in diverse models of neuronal and muscular injury.
| Experimental Model | Inducer of Injury/Cell Death | Ferrostatin-1 Treatment | Key Results |
|---|
| In Vitro: HT-22 mouse hippocampal cells [4] | Glutamate (5 mM) | Pretreatment (16 hrs prior) | - Improved cell survival rate
Experimental Protocol Highlights for Ferrostatin-1:
This compound is recognized as a non-steroidal anti-inflammatory drug (NSAID) that contains a thiophene ring as a key structural component [1] [2]. Its primary mechanism of action, like that of many NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis [3]. Beyond its COX-inhibitory activity, one study also identifies a novel mechanism where this compound binds to and activates the Nrf2 protein, thereby inhibiting ferroptosis (a type of programmed cell death) in the context of intervertebral disc degeneration [4].
To objectively compare NSAIDs, researchers use specific assays to determine how selectively a drug inhibits COX-2 over COX-1. The table below summarizes the core methodology of the widely cited Human Whole Blood Assay [5] [6].
| Assay Name | Key Objective | General Procedure Overview | Key Measured Outputs |
|---|
| Human Whole Blood Assay (In Vitro) | To determine the drug concentration needed to inhibit COX enzyme activity by 50% (IC50) [6]. | 1. COX-1 Activity: Blood is allowed to clot, stimulating COX-1. Thromboxane B2 (TXB2) is measured as a marker [5]. 2. COX-2 Activity: Blood is treated with lipopolysaccharide (LPS) to induce COX-2. Prostaglandin E2 (PGE2) is measured as a marker [5] [6]. Both are done in the presence of varying drug concentrations. | - IC50 Value: Concentration of drug that inhibits 50% of enzyme activity.
The workflow for these experiments can be visualized as follows:
A 2024 screening study identified the NSAID This compound as a novel potential therapeutic agent for Intervertebral Disc Degeneration (IVDD). Its proposed mechanism and supporting data are summarized below.
The relationship between this compound's binding to Nrf2 and its role in inhibiting a key cell death pathway in IVDD can be visualized as follows:
The management of IVDD is being explored through multiple strategic approaches. The following table places this compound's ferroptosis inhibition within the broader context of other promising strategies identified in recent research.
| Therapeutic Strategy / Agent | Class / Type | Primary Proposed Mechanism | Key Experimental Evidence | Current Stage of Research |
|---|---|---|---|---|
| This compound [1] | Small Molecule (NSAID) | Ferroptosis inhibition via Nrf2 activation | In vitro rescue of ferroptosis; attenuated IVDD in rat model. | Preclinical |
| Aspirin [2] | Small Molecule (NSAID) | Anti-inflammatory; potential ferroptosis inhibition (inferred) | Clinical imaging study (146 patients): reduced disc degeneration grades, Modic changes, and fat infiltration in upper lumbar spine. | Clinical (Retrospective) |
| GLS1 Gene Therapy [3] | Gene-based Therapy | Modulates glutamine metabolism to maintain iron homeostasis and inhibit ferroptosis. | In vitro: Overexpression reduced ferroptosis and cell senescence. Mechanism involves Fe2+ homeostasis via NFS1. | Preclinical |
| Macrophage Polarization Modulation [4] | Immunomodulation | Shift from pro-inflammatory M1 to anti-inflammatory M2 phenotype to resolve chronic inflammation. | Preclinical models: M1 macrophages exacerbate degeneration; M2 macrophages promote repair. Strategies include cytokines, small molecules, and gene editing. | Preclinical |
| General Ferroptosis Inhibitors (e.g., Ferrostatin-1) [5] [6] | Small Molecule | Directly scavenge lipid peroxides to inhibit ferroptosis. | Animal models of pain: Attenuated chronic sciatic nerve pain and bone cancer pain. | Preclinical (Broadly investigated) |
For research professionals, the key methodologies from the foundational this compound study are detailed below [1].
Molecular Docking Screening:
In Vitro Ferroptosis Rescue Assay:
In Vivo Efficacy in Rat Model:
The workflow for validating this compound's efficacy, from initial screening to in vivo confirmation, is outlined below.
The current evidence suggests that this compound is a promising ferroptosis-targeting candidate for IVDD therapy. Its main advantage, as an existing NSAID, may lie in a potentially more straightforward path to clinical application [1]. However, several critical points must be considered for a complete comparison:
Irritant